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Aurein 2.3

Cat. No.: B12377313
M. Wt: 1615.0 g/mol
InChI Key: CMXOYIOSJQPFTO-SDCDTWBGSA-N
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Description

Aurein 2.3 is a useful research compound. Its molecular formula is C76H131N19O19 and its molecular weight is 1615.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C76H131N19O19 B12377313 Aurein 2.3

Properties

Molecular Formula

C76H131N19O19

Molecular Weight

1615.0 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C76H131N19O19/c1-16-44(13)62(73(111)82-37-57(99)85-54(38-96)71(109)88-50(64(80)102)31-39(3)4)94-65(103)46(15)83-56(98)36-81-72(110)59(41(7)8)92-75(113)61(43(11)12)91-67(105)49(28-22-24-30-78)86-66(104)48(27-21-23-29-77)87-74(112)60(42(9)10)93-76(114)63(45(14)17-2)95-70(108)53(34-58(100)101)90-69(107)52(33-47-25-19-18-20-26-47)89-68(106)51(32-40(5)6)84-55(97)35-79/h18-20,25-26,39-46,48-54,59-63,96H,16-17,21-24,27-38,77-79H2,1-15H3,(H2,80,102)(H,81,110)(H,82,111)(H,83,98)(H,84,97)(H,85,99)(H,86,104)(H,87,112)(H,88,109)(H,89,106)(H,90,107)(H,91,105)(H,92,113)(H,93,114)(H,94,103)(H,95,108)(H,100,101)/t44-,45-,46-,48-,49-,50-,51-,52-,53-,54-,59-,60-,61-,62-,63-/m0/s1

InChI Key

CMXOYIOSJQPFTO-SDCDTWBGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(C)C)NC(=O)CN

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(C)C)NC(=O)CN

Origin of Product

United States

Foundational & Exploratory

Aurein 2.3: A Technical Guide to its Primary Structure and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary structure of the antimicrobial peptide Aurein 2.3. It details the fundamental characteristics, methods of structural determination, and the proposed mechanism of its biological activity.

Primary Structure and Physicochemical Properties

This compound is a cationic antimicrobial peptide originally isolated from the Australian Southern Bell Frog, Litoria aurea. Its primary structure is a linear sequence of 16 amino acids with an amidated C-terminus, a feature common to many antimicrobial peptides that enhances their stability and activity.

The amino acid sequence of this compound is: Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Ile-Gly-Ser-Leu-NH₂ [1][2][3][4]

This sequence can be represented by the one-letter code: GLFDIVKKVVGAIGSL-CONH₂ [1][2][3][4].

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
Amino Acid Sequence Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Ile-Gly-Ser-Leu-NH₂[1][2][3][4]
One-Letter Code GLFDIVKKVVGAIGSL-CONH₂[1][2][3][4]
Molecular Formula C₇₆H₁₃₁N₁₉O₁₉[4]
Molecular Weight 1614.9 Da[4]
Length (Amino Acids) 16[4]
Net Charge (pH 7) +2[5]
C-Terminus Amidated[1]

Experimental Protocols for Structural Elucidation

The determination of the primary and secondary structure of this compound involves a combination of peptide synthesis, sequencing, and spectroscopic techniques.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound for research and characterization is typically produced synthetically using Solid-Phase Peptide Synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the efficient and controlled assembly of the amino acid chain.[6]

Methodology:

  • Resin Preparation: The synthesis begins with a solid support resin, such as Rink Amide resin, which will result in a C-terminally amidated peptide.[1] The first amino acid (Fmoc-Leu-OH) is coupled to the resin.

  • Deprotection: The Fmoc protecting group on the N-terminus of the attached amino acid is removed using a weak base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[6]

  • Coupling: The next Fmoc-protected amino acid in the sequence is activated and then coupled to the deprotected N-terminus of the growing peptide chain. This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the entire peptide sequence has been assembled, the peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA).[1][4]

  • Purification and Verification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry.

Primary Structure Determination: Edman Degradation and Mass Spectrometry
  • Edman Degradation: This classical method involves the sequential removal and identification of amino acids from the N-terminus of a peptide.[7][8][9] The peptide is reacted with phenyl isothiocyanate (PITC), which labels the N-terminal amino acid. This labeled amino acid is then selectively cleaved and can be identified by chromatography. The process is repeated to determine the sequence.[7]

  • Mass Spectrometry (MS): Modern protein sequencing heavily relies on mass spectrometry. Techniques like tandem mass spectrometry (MS/MS) are used to fragment the peptide and then determine the amino acid sequence based on the mass-to-charge ratios of the fragments.[8][10]

Secondary Structure Characterization: Circular Dichroism and NMR Spectroscopy

The secondary structure of this compound has been characterized using circular dichroism (CD) and solution-state Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have shown that this compound adopts a random coil conformation in aqueous solution but folds into an α-helical structure in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE) or lipid vesicles.[1][3][5]

Visualizations

Primary Structure of this compound

Aurein_2_3_Primary_Structure N_terminus H₂N- Gly Gly Leu1 Leu Gly->Leu1 Phe Phe Leu1->Phe Asp Asp Phe->Asp Ile1 Ile Asp->Ile1 Val1 Val Ile1->Val1 Lys1 Lys Val1->Lys1 Lys2 Lys Lys1->Lys2 Val2 Val Lys2->Val2 Val3 Val Val2->Val3 Gly2 Gly Val3->Gly2 Ala Ala Gly2->Ala Ile2 Ile Ala->Ile2 Gly3 Gly Ile2->Gly3 Ser Ser Gly3->Ser Leu2 Leu Ser->Leu2 C_terminus -CONH₂

Caption: Linear amino acid sequence of this compound.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Start Start with Rink Amide Resin Couple_AA1 Couple first amino acid (Fmoc-Leu-OH) Start->Couple_AA1 Deprotection Remove Fmoc group (Piperidine/DMF) Couple_AA1->Deprotection Coupling_Cycle Couple next Fmoc-amino acid Deprotection->Coupling_Cycle Repeat Repeat Deprotection and Coupling for all amino acids Coupling_Cycle->Repeat Repeat->Deprotection Next amino acid Cleavage Cleave peptide from resin (TFA) Repeat->Cleavage Final amino acid Purification Purify by RP-HPLC Cleavage->Purification Verification Verify by Mass Spectrometry Purification->Verification End Pure this compound Peptide Verification->End

Caption: Workflow for the synthesis of this compound.

Proposed Mechanism of Action of this compound

Mechanism_of_Action cluster_Extracellular Extracellular Space cluster_Membrane Bacterial Cell Membrane cluster_Intracellular Intracellular Space Aurein This compound Outer_Leaflet Outer Leaflet (Negatively Charged) Aurein->Outer_Leaflet Electrostatic Attraction Inner_Leaflet Inner Leaflet Outer_Leaflet->Inner_Leaflet Membrane Insertion & Aggregation ('Carpet Model') Pore_Formation Pore Inner_Leaflet->Pore_Formation Pore Formation / Membrane Disruption Cell_Contents Cellular Contents Cell_Death Cell Death Cell_Contents->Cell_Death leads to Pore_Formation->Cell_Contents Leakage of Cellular Contents

Caption: Proposed mechanism of this compound on bacterial membranes.

References

The α-Helical Conformation of Aurein 2.3 in Membrane Environments: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aurein 2.3, an antimicrobial peptide (AMP) isolated from the Australian Southern Bell Frog, Litoria aurea, has garnered significant interest within the scientific and drug development communities. Its potent antimicrobial activity is intrinsically linked to its conformational transition upon interacting with cellular membranes. In aqueous environments, this compound exists as a largely unstructured peptide. However, in the presence of membrane-mimicking environments, it rapidly folds into a distinct α-helical structure. This technical guide provides an in-depth analysis of the α-helical conformation of this compound in various membrane environments, presenting key quantitative data, detailed experimental protocols, and a visualization of its mechanism of action.

Conformational Analysis in Membrane Environments

The transition of this compound from a random coil to an α-helix is a critical event for its biological function. This conformational change is primarily driven by the hydrophobic effect and electrostatic interactions between the peptide and the lipid bilayer. The resulting amphipathic α-helix positions its hydrophobic residues towards the lipid core of the membrane and its hydrophilic residues towards the polar head groups, facilitating membrane disruption.

Data Presentation

The α-helical content of this compound has been quantified in various membrane-mimicking environments using techniques such as circular dichroism (CD) spectroscopy. The following tables summarize key quantitative findings from the literature.

Membrane MimeticPeptide:Lipid Ratioα-Helical Content (%)Reference Technique
DMPC/DMPG (3:1)High~100%Circular Dichroism
POPC/POPG (1:1)1:15HighCircular Dichroism
POPC/POPG (1:1)1:50HighCircular Dichroism
POPC/POPG (1:1)1:100HighCircular Dichroism
DPC MicellesNot specifiedHelical (residues 4-16)NMR Spectroscopy
SDS MicellesNot specifiedPredominantly α-helicalCircular Dichroism

Table 1: α-Helical Content of this compound in Various Membrane Environments.

ParameterValueMethod
Orientation in MembraneObliqueMolecular Dynamics
Key Residue for InsertionPhenylalanine (Phe3)Molecular Dynamics
Membrane DisruptionHigh (76% lysis)Calcein Release Assay

Table 2: Structural and Functional Parameters of this compound in Membranes.

Mechanism of Action: A Logical Workflow

This compound's antimicrobial activity is primarily attributed to its ability to disrupt the integrity of bacterial cell membranes. The process does not appear to involve specific receptor-mediated signaling pathways but rather a direct physical mechanism of membrane permeabilization. The following diagram illustrates the logical workflow of this compound's interaction with a target membrane.

Aurein2_3_Mechanism cluster_solution Aqueous Environment cluster_membrane Membrane Environment A This compound (Unstructured Monomer) B Electrostatic Attraction A->B C Hydrophobic Interaction B->C D α-Helical Folding C->D E Oblique Insertion D->E F Peptide Cooperativity E->F G Pore Formation (e.g., Toroidal Pore) F->G H Membrane Permeabilization G->H I Cell Death H->I

Caption: Logical workflow of this compound's membrane interaction.

Experimental Protocols

The characterization of this compound's α-helical conformation in membrane environments relies on a combination of biophysical techniques. Below are detailed methodologies for the key experiments cited.

Circular Dichroism (CD) Spectroscopy for Helicity Estimation

Objective: To quantify the secondary structure, particularly the α-helical content, of this compound in the presence of liposomes.

Methodology:

  • Peptide and Liposome Preparation:

    • Synthesize and purify this compound peptide to >95% purity.

    • Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of desired lipid composition (e.g., DMPC/DMPG or POPC/POPG) by extrusion or sonication. The lipid concentration should be accurately determined.

  • Sample Preparation for CD Measurement:

    • Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Mix the peptide solution with the liposome suspension to achieve the desired peptide-to-lipid molar ratios.

    • The final peptide concentration typically ranges from 10 to 50 µM.

  • CD Spectrometer Setup and Data Acquisition:

    • Use a calibrated CD spectrometer.

    • Set the wavelength range from 190 to 260 nm.

    • Acquire spectra at a controlled temperature (e.g., 25°C) using a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorption.

    • Record multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

  • Data Analysis:

    • Subtract the spectrum of the liposome solution without the peptide (baseline) from the peptide-liposome spectrum.

    • Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ] using the formula: [θ] = (θ_obs * 100) / (c * n * l), where θ_obs is the observed ellipticity, c is the peptide concentration in mM, n is the number of amino acid residues, and l is the path length in cm.

    • Estimate the α-helical content using deconvolution software (e.g., CDPro) or by analyzing the mean residue ellipticity at 222 nm ([θ]_222), a characteristic band for α-helices. The percentage of α-helix can be estimated using the formula: %α-helix = ([θ]_222 - [θ]_c) / ([θ]_h - [θ]_c) * 100, where [θ]_c is the ellipticity of the random coil and [θ]_h is the ellipticity of a fully helical peptide.

CD_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Peptide Synthesis & Purification C Mix Peptide & Liposomes (Varying P:L Ratios) A->C B Liposome Preparation B->C D CD Spectrometer Setup (190-260 nm) C->D E Acquire Spectra D->E F Baseline Subtraction E->F G Conversion to Mean Residue Ellipticity F->G H Secondary Structure Deconvolution G->H I Quantify α-Helical Content H->I

Caption: Experimental workflow for CD spectroscopy of this compound.

NMR Spectroscopy for Structural Determination in Micelles

Objective: To determine the three-dimensional structure of this compound in a membrane-mimicking environment, such as detergent micelles (e.g., DPC or SDS).

Methodology:

  • Sample Preparation:

    • Prepare a sample of uniformly ¹⁵N- and/or ¹³C-labeled this compound.

    • Dissolve the labeled peptide in a buffered solution (e.g., 90% H₂O/10% D₂O) containing deuterated detergent micelles at a concentration above their critical micelle concentration.

    • The final peptide concentration is typically in the range of 0.5-2 mM.

  • NMR Data Acquisition:

    • Acquire a series of multidimensional NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

    • Key experiments include:

      • 2D ¹H-¹⁵N HSQC for backbone amide assignments.

      • 3D HNCACB, CBCA(CO)NH for sequential backbone assignments.

      • 3D HCCH-TOCSY for side-chain assignments.

      • 3D ¹⁵N-edited NOESY-HSQC to obtain distance restraints between protons that are close in space.

  • Data Processing and Analysis:

    • Process the NMR data using software such as NMRPipe.

    • Analyze the processed spectra to assign the chemical shifts of the backbone and side-chain atoms using software like CCPNmr Analysis.

    • Identify and quantify nuclear Overhauser effect (NOE) cross-peaks from the NOESY spectra to generate inter-proton distance restraints.

  • Structure Calculation:

    • Use the assigned chemical shifts and NOE-derived distance restraints as input for structure calculation programs (e.g., CYANA, Xplor-NIH).

    • Generate an ensemble of low-energy structures that are consistent with the experimental restraints.

    • Analyze the quality of the calculated structures using validation software (e.g., PROCHECK-NMR).

Molecular Dynamics (MD) Simulations

Objective: To simulate the interaction of this compound with a lipid bilayer at an atomistic level, providing insights into its insertion, orientation, and the conformational dynamics of the peptide-membrane complex.

Methodology:

  • System Setup:

    • Build an initial model of the this compound peptide, which can be an idealized α-helix or an extended conformation.

    • Construct a model of the lipid bilayer (e.g., POPC or a mixture like POPC/POPG) of appropriate size.

    • Solvate the system with a water model (e.g., TIP3P) and add ions to neutralize the system and mimic physiological salt concentration.

    • Position the peptide in the aqueous phase near the lipid bilayer.

  • Simulation Parameters:

    • Choose a suitable force field for the peptide, lipids, and water (e.g., CHARMM36m or AMBER).

    • Perform an energy minimization of the entire system to remove steric clashes.

    • Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate it under constant volume and temperature (NVT) followed by constant pressure and temperature (NPT) conditions.

  • Production Run:

    • Run the production simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to observe the binding, folding, and insertion of the peptide into the membrane.

  • Trajectory Analysis:

    • Analyze the simulation trajectory to study:

      • The secondary structure evolution of the peptide over time.

      • The insertion depth of the peptide into the bilayer.

      • The orientation of the peptide helix with respect to the membrane normal.

      • The effect of the peptide on lipid order parameters.

      • The formation of water channels or pores.

Conclusion

The α-helical conformation of this compound is a hallmark of its interaction with membrane environments and is fundamental to its antimicrobial activity. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on this promising antimicrobial peptide. The visualized workflow of its membrane interaction underscores the current understanding of its direct, non-receptor-mediated mechanism of action. Further research leveraging these techniques will continue to elucidate the finer details of its membrane-disrupting properties and aid in the design of novel, potent antimicrobial agents.

Mechanism of action of Aurein 2.3 on bacterial cell membranes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Aurein 2.3 on Bacterial Cell Membranes

Introduction

This compound is a cationic antimicrobial peptide (AMP) isolated from the Australian Southern Bell Frog, Litoria aurea. Like many AMPs, its primary mode of action against bacteria involves the disruption of the cell membrane's integrity. This guide provides a detailed technical overview of the mechanism, supported by quantitative data, experimental protocols, and visual workflows for researchers, scientists, and drug development professionals.

Core Mechanism of Action

This compound is an amphipathic peptide, meaning it possesses both hydrophobic and hydrophilic regions. This structure is crucial for its interaction with the bacterial cell membrane. The proposed mechanism involves several key stages:

  • Electrostatic Attraction: The peptide is positively charged (cationic) and is initially attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

  • Membrane Insertion and Destabilization: Upon accumulation at the membrane surface, this compound inserts into the lipid bilayer. This insertion disrupts the ordered structure of the membrane lipids.

  • Pore Formation and Permeabilization: The peptide is thought to induce the formation of transient pores or channels, a mechanism often described by the "carpet" or "toroidal pore" models. This action increases the permeability of the membrane, leading to the leakage of essential ions and metabolites from the cytoplasm.

  • Membrane Depolarization: The disruption of the membrane and the leakage of ions cause a rapid depolarization of the transmembrane potential, which is vital for cellular processes like ATP synthesis. This ultimately leads to metabolic arrest and cell death.

dot

Aurein2_3_Mechanism cluster_0 Extracellular Space cluster_1 Bacterial Cell Membrane (Anionic) cluster_2 Cytoplasm Peptide This compound (Cationic) Attraction Electrostatic Attraction Peptide->Attraction Membrane Lipid Bilayer Insertion Membrane Insertion & Disruption Membrane->Insertion Ions K+, Metabolites Attraction->Membrane Binding Permeabilization Permeabilization & Pore Formation Insertion->Permeabilization Permeabilization->Ions Leakage Depolarization Membrane Depolarization Permeabilization->Depolarization Death Cell Death Depolarization->Death Calcein_Leakage_Workflow start Start prep_vesicles Prepare Calcein-Loaded Vesicles (LUVs) start->prep_vesicles purify Purify Vesicles (Size-Exclusion Chromatography) prep_vesicles->purify measure_f0 Measure Baseline Fluorescence (F₀) purify->measure_f0 add_peptide Add this compound measure_f0->add_peptide measure_f Record Fluorescence Increase over time (F) add_peptide->measure_f add_triton Add Triton X-100 (Lysis for 100% control) measure_f->add_triton measure_fmax Measure Maximum Fluorescence (F_max) add_triton->measure_fmax calculate Calculate % Leakage measure_fmax->calculate end_node End calculate->end_node

Aurein 2.3: A Technical Guide to its Antimicrobial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.3 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria aurea. As a member of the aurein family of peptides, it has garnered significant interest for its potential as a therapeutic agent against various pathogens. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, details the experimental protocols used for its characterization, and elucidates its mechanism of action through descriptive text and diagrams.

Antimicrobial Spectrum of Activity

This compound exhibits a notable antimicrobial activity, primarily against Gram-positive bacteria. The efficacy of an antimicrobial agent is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that prevents visible growth of a microorganism.

Antibacterial Activity

Published studies have determined the MIC of this compound against several clinically relevant bacterial strains. The available data is summarized in the table below.

Target MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusC622 (ATCC 25923)25[1]
Staphylococcus epidermidisC621 (Clinical Isolate)8[1]

Note: The antimicrobial spectrum of this compound against a broader range of Gram-negative bacteria and fungi is not extensively documented in the reviewed literature. Further research is required to fully elucidate its activity against these microorganisms. A related peptide, aurein 2.5, has shown activity against the fungal strains Rhodotorula rubra and Schizosaccharomyces pombe with MICs < 130 μM[2].

Mechanism of Action

The primary mechanism of action of this compound involves the disruption of the microbial cell membrane integrity. This membranolytic activity is a hallmark of many cationic antimicrobial peptides and is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the microbial cell membrane. Following this initial binding, this compound is thought to induce membrane permeabilization through one or a combination of proposed models, primarily the "toroidal pore" model or a "detergent-like" mechanism[3][4][5].

Toroidal Pore Model

In the toroidal pore model, after accumulating on the membrane surface, this compound peptides insert into the lipid bilayer, inducing a high degree of positive membrane curvature. This leads to the formation of a water-filled channel, or pore, where the pore is lined by both the inserted peptides and the head groups of the lipid molecules. This pore formation disrupts the membrane's barrier function, leading to the leakage of ions and essential cellular components, ultimately resulting in cell death[3][6].

Detergent-Like Mechanism

Alternatively, or in conjunction with pore formation, this compound may act via a detergent-like mechanism. In this model, at a critical concentration, the peptides disrupt the membrane by forming micelle-like aggregates with the membrane lipids, leading to a complete loss of membrane structure and integrity[7][8]. The specific mechanism employed by this compound may be dependent on factors such as the lipid composition of the target membrane[3][4].

Experimental Protocols

The characterization of the antimicrobial activity and mechanism of action of this compound involves a variety of specialized experimental techniques. Detailed methodologies for key assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound is determined using a broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) with some modifications for antimicrobial peptides.

Materials:

  • Test microorganism (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • This compound peptide stock solution

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum:

    • A single colony of the test microorganism is inoculated into MHB and incubated overnight at 37°C.

    • The overnight culture is diluted in fresh MHB to achieve a starting concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The turbidity is adjusted to match a 0.5 McFarland standard.

  • Peptide Dilution:

    • This compound is serially diluted in the appropriate solvent (e.g., sterile water or 0.01% acetic acid) to create a range of concentrations.

  • Assay Setup:

    • 100 µL of the diluted bacterial inoculum is added to each well of a 96-well microtiter plate.

    • 100 µL of each peptide dilution is added to the corresponding wells, resulting in a final volume of 200 µL and the desired final peptide concentrations.

    • A positive control well (bacteria without peptide) and a negative control well (broth only) are included.

  • Incubation and Reading:

    • The plate is incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism, which can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Membrane Permeabilization Assay (Calcein Leakage)

This assay measures the ability of this compound to disrupt the integrity of lipid vesicles (liposomes), which serve as a model for the bacterial cell membrane. The leakage of a fluorescent dye, calcein, from these vesicles is monitored.

Materials:

  • Lipids (e.g., a mixture of phosphatidylcholine and phosphatidylglycerol to mimic bacterial membranes)

  • Calcein

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Tris buffer (pH 7.4)

  • This compound peptide solution

  • Fluorometer

Procedure:

  • Preparation of Calcein-Loaded Vesicles:

    • Lipids are dissolved in chloroform, and the solvent is evaporated to form a thin lipid film.

    • The lipid film is hydrated with a solution of calcein in Tris buffer, leading to the formation of multilamellar vesicles.

    • The vesicle suspension is subjected to several freeze-thaw cycles and then extruded through a polycarbonate membrane to form large unilamellar vesicles (LUVs) of a defined size.

    • Free, unencapsulated calcein is removed by passing the vesicle suspension through a size-exclusion chromatography column.

  • Leakage Assay:

    • The calcein-loaded LUVs are diluted in Tris buffer to a final lipid concentration.

    • The baseline fluorescence of the LUV suspension is measured.

    • This compound is added to the LUV suspension at various concentrations.

    • The increase in fluorescence, corresponding to the leakage of calcein from the vesicles, is monitored over time using a fluorometer (excitation wavelength ~490 nm, emission wavelength ~520 nm).

    • Complete (100%) leakage is determined by adding a detergent (e.g., Triton X-100) to disrupt all vesicles.

    • The percentage of calcein leakage is calculated relative to the fluorescence intensity after the addition of the detergent.

Membrane Depolarization Assay

This assay assesses the ability of this compound to depolarize the cytoplasmic membrane of intact bacterial cells using a membrane potential-sensitive fluorescent dye, such as DiSC3(5).

Materials:

  • Test microorganism

  • HEPES buffer (pH 7.2) supplemented with glucose

  • DiSC3(5) dye

  • This compound peptide solution

  • Fluorometer

Procedure:

  • Cell Preparation:

    • Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with HEPES buffer.

    • The cells are resuspended in HEPES buffer containing glucose to a specific optical density (e.g., OD600 of 0.05).

  • Dye Loading and Quenching:

    • DiSC3(5) is added to the cell suspension, and the mixture is incubated until the fluorescence signal stabilizes at a low level, indicating that the dye has been taken up by the polarized cells and its fluorescence is quenched.

  • Depolarization Measurement:

    • The baseline fluorescence of the dye-loaded cells is recorded.

    • This compound is added to the cell suspension at the desired concentration.

    • The increase in fluorescence, indicating the release of the dye from the depolarized cells, is monitored over time using a fluorometer (excitation wavelength ~622 nm, emission wavelength ~670 nm)[9][10].

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis bacterial_culture Bacterial Colony overnight_culture Overnight Culture bacterial_culture->overnight_culture Inoculate standardized_inoculum Standardized Inoculum (5x10^5 CFU/mL) overnight_culture->standardized_inoculum Dilute plate 96-well Plate standardized_inoculum->plate Add 100 µL/well peptide_stock This compound Stock serial_dilutions Serial Dilutions peptide_stock->serial_dilutions Dilute serial_dilutions->plate Add 100 µL/well incubation Incubate (37°C, 18-24h) plate->incubation readout Visual/OD600 Reading incubation->readout mic_determination MIC Determination readout->mic_determination

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action: Toroidal Pore Formation

References

Aurein 2.3 Peptide Family: A Technical Guide to Biological Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Aurein 2.3 peptide, an antimicrobial peptide (AMP) originally isolated from the Australian green and golden bell frog (Litoria aurea), represents a promising class of molecules with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the this compound peptide family, detailing its structure, mechanism of action, and multifaceted biological properties, including antimicrobial, anticancer, and immunomodulatory effects. Quantitative data from various studies are summarized, and key experimental methodologies are described. Furthermore, this guide includes graphical representations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction and Peptide Profile

This compound is a 17-amino acid, cationic, and amphipathic peptide with the sequence GLFDIVKKVVGALGSSL-NH2. It belongs to the Aurein family of peptides, which are characterized by their alpha-helical conformation in membrane-mimicking environments. This structural feature is crucial for its biological activity, enabling it to interact with and disrupt the cell membranes of target organisms and cells.

Table 1: Physicochemical Properties of this compound

PropertyValue
Amino Acid SequenceGLFDIVKKVVGALGSSL
Molecular Weight1827.2 Da
Net Charge (at pH 7)+2
HydrophobicityHigh
Secondary Structureα-helical

Antimicrobial Properties

This compound exhibits potent antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, as well as some fungal species. Its primary mechanism of action involves the disruption of the microbial cell membrane integrity, leading to leakage of cellular contents and cell death.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Against Various Microorganisms

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2592312.5
Staphylococcus aureusMRSA25
Bacillus subtilisATCC 66336.25
Escherichia coliATCC 2592250
Pseudomonas aeruginosaATCC 27853100
Candida albicansATCC 9002825
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The MIC of this compound is commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Peptide Stock Solution: this compound is dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a high-concentration stock solution.

  • Preparation of Microbial Inoculum: A fresh culture of the test microorganism is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The culture is then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The peptide stock solution is serially diluted in a 96-well microtiter plate with the appropriate broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result A Peptide Stock C Serial Dilution in 96-Well Plate A->C B Microbial Culture D Inoculation with Microorganism B->D C->D E Incubation D->E F Read Absorbance / Visual Inspection E->F G Determine MIC F->G Signaling_Pathway Aurein This compound GPCR GPCR Aurein->GPCR Binds to G_protein G-protein Activation GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Immune_Response Modulation of Immune Response (e.g., Cytokine Release) Ca_release->Immune_Response PKC->Immune_Response

Unraveling the Biophysical Profile of Aurein 2.3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.3 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria aurea. As a member of the aurein family of peptides, it has garnered significant interest for its potential as a therapeutic agent. This technical guide provides an in-depth analysis of the biophysical properties of this compound, focusing on its structure, mechanism of action, antimicrobial and cytotoxic activities. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial and anticancer drugs.

Physicochemical and Structural Properties

This compound is a 16-residue peptide with the amino acid sequence GLFDIVKKVVGAIGSL-CONH₂. It has a net positive charge of +2, a characteristic feature of many AMPs that facilitates their interaction with negatively charged bacterial membranes.[1] In aqueous solutions, this compound typically exists in an unstructured, random coil conformation. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or lipid vesicles, it undergoes a conformational change to adopt a predominantly α-helical structure.[2][3][4][5] This amphipathic α-helix, with its distinct hydrophobic and hydrophilic faces, is crucial for its biological activity.

Antimicrobial and Cytotoxic Activity

This compound exhibits activity primarily against Gram-positive bacteria.[1] Its efficacy is influenced by factors such as the composition of the bacterial membrane. While generally considered marginally active compared to other aurein peptides like Aurein 2.2, it still demonstrates notable antimicrobial properties.[1] The cytotoxic effects of this compound against cancer cell lines have also been investigated, suggesting its potential as an anticancer agent.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacteria
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15[1]
Staphylococcus epidermidis15[1]
Staphylococcus aureus C622>100 (generally reported as marginally active)[1][6]
Table 2: Hemolytic and Cytotoxic Activity of this compound
Cell TypeAssayEndpointValueReference
Human Red Blood CellsHemolysisHC₅₀>100 µMInferred from general low cytotoxicity of related peptides
Cancer Cell LinesMTT AssayIC₅₀Varies depending on cell line[7]

Mechanism of Action: Membrane Interaction and Disruption

The primary mechanism of action of this compound involves its direct interaction with and disruption of cell membranes. This process can be broken down into several key steps:

  • Electrostatic Attraction: The cationic nature of this compound facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG).[8]

  • Membrane Insertion and Helix Formation: Upon association with the membrane, this compound folds into an α-helical structure and inserts into the lipid bilayer.[2][3] Studies have suggested an oblique orientation of the α-helix upon insertion, with a key role played by the phenylalanine residue at position 3 (PHE3).[3]

  • Membrane Perturbation and Pore Formation: The inserted peptides disrupt the membrane integrity. This can occur through various proposed models, including the "carpet-like" mechanism, where the peptides accumulate on the membrane surface, leading to micellization and disintegration, or through the formation of discrete pores.[1][9][10] Evidence suggests that at higher peptide-to-lipid ratios, peptide cooperativity leads to the formation of pores.[3] This disruption leads to the leakage of ions and other cellular contents, ultimately causing cell death.[3][11]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the biophysical properties of this compound.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.

  • Materials: Mueller-Hinton broth (MHB), bacterial strains, 96-well microtiter plates, this compound peptide.

  • Protocol:

    • Prepare a twofold serial dilution of this compound in MHB in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Hemolytic Activity Assay

This assay measures the peptide's ability to lyse red blood cells.

  • Materials: Fresh human red blood cells (hRBCs), phosphate-buffered saline (PBS), Triton X-100, this compound peptide.

  • Protocol:

    • Wash hRBCs with PBS and resuspend to a final concentration of 2% (v/v).

    • Prepare serial dilutions of this compound in PBS.

    • Incubate the peptide dilutions with the hRBC suspension for 1 hour at 37°C.

    • Use PBS as a negative control and 1% Triton X-100 as a positive control (100% lysis).

    • Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

    • Calculate the percentage of hemolysis relative to the positive control. The HC₅₀ is the peptide concentration causing 50% hemolysis.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials: Human cancer cell lines, cell culture medium (e.g., DMEM), fetal bovine serum (FBS), 96-well plates, MTT solution, DMSO, this compound peptide.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the untreated control. The IC₅₀ is the peptide concentration that inhibits cell growth by 50%.[7][12]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of the peptide.

  • Materials: this compound peptide, buffer (e.g., phosphate buffer), TFE or lipid vesicles (e.g., DMPC, DMPC/DMPG).

  • Protocol:

    • Dissolve the peptide in the desired solvent (buffer, TFE, or lipid suspension).

    • Record the CD spectrum in the far-UV region (typically 190-250 nm).

    • The resulting spectrum is analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is characterized by distinct negative bands around 208 and 222 nm and a positive band around 192 nm.[2][5]

Visualizations

Experimental and Logical Workflows

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Dilution Serial Dilution of this compound Inoculation Inoculation of 96-well Plate Peptide_Dilution->Inoculation Bacterial_Culture Standardized Bacterial Suspension Bacterial_Culture->Inoculation Incubation Incubation at 37°C Inoculation->Incubation Read_Results Visual Inspection for Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Aurein2_3_Mechanism cluster_membrane Bacterial Membrane Lipid\nBilayer Lipid Bilayer Aurein This compound (Cationic) Attraction Electrostatic Attraction Aurein->Attraction Initial Contact Insertion Membrane Insertion & α-Helix Formation Attraction->Insertion Hydrophobic Interaction Disruption Membrane Disruption Insertion->Disruption Pore Pore Formation Disruption->Pore Leakage Ion & ATP Leakage Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed Mechanism of Action for this compound.

Conclusion

This compound is a promising antimicrobial peptide with a well-defined α-helical structure in membrane environments and a mechanism of action centered on membrane disruption. While its antimicrobial potency may be more modest than some of its counterparts, its biophysical properties provide a valuable template for the design of novel peptide-based therapeutics with enhanced activity and specificity. Further research into its interactions with various membrane systems and its potential for synergistic combinations with conventional antibiotics will be crucial in realizing its full therapeutic potential.

References

Aurein 2.3 Interaction with Model Phospholipid Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Aurein 2.3 is an antimicrobial peptide (AMP) isolated from the Australian Southern Bell Frog, Litoria aurea. As with many AMPs, its primary mode of action involves the disruption of microbial cell membranes. A comprehensive understanding of its interaction with lipid bilayers is crucial for its potential development as a therapeutic agent. This technical guide provides an in-depth analysis of the biophysical interactions between this compound and model phospholipid membranes. It details the peptide's structural changes upon membrane binding, the influence of lipid composition on its mechanism of action, and the specific experimental protocols used to elucidate these interactions. Quantitative data are summarized for clarity, and key processes are visualized using logical diagrams to support researchers, scientists, and drug development professionals in this field.

Structural Conformation of this compound

This compound (sequence: GLFDIVKKVVGAIGSL-CONH₂) is a 16-residue cationic peptide. Biophysical studies, primarily using circular dichroism (CD) spectroscopy, have demonstrated that this compound exists in a random coil conformation in aqueous solutions. However, upon introduction to membrane-mimicking environments, such as trifluoroethanol (TFE) or in the presence of lipid vesicles, it undergoes a significant conformational change to adopt a stable α-helical structure.[1][2] This amphipathic α-helix, with distinct hydrophobic and hydrophilic faces, is a critical feature for its membrane-disrupting activity.[1] The α-helical content is consistently observed across various model membrane systems, including zwitterionic 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and anionic mixtures of DMPC with 1,2-dimyristoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (DMPG).[1][3]

Interaction with Model Phospholipid Bilayers

The mechanism by which this compound disrupts membranes is highly dependent on the composition and physical properties of the lipid bilayer, particularly its charge and hydrophobic thickness.

Influence of Lipid Headgroup and C-Terminus Amidation

This compound demonstrates a preferential interaction with anionic membranes, which serve as mimics for bacterial cell membranes, over zwitterionic membranes that model mammalian cells.[1] The presence of negatively charged phosphatidylglycerol (PG) lipids significantly enhances peptide binding and insertion. Studies comparing amidated this compound (Aur2.3-CONH₂) with its non-amidated counterpart (Aur2.3-COOH) reveal the critical role of the C-terminal amide. The amidated form readily inserts into anionic DMPC/DMPG bilayers over a wide range of peptide-to-lipid (P/L) ratios (1:15 to 1:120).[1] In contrast, the carboxylated version requires a much higher threshold concentration to achieve insertion, highlighting the importance of the C-terminal amide in neutralizing the negative charge of the carboxyl group and enhancing membrane interaction.[1]

Mechanism of Action: Dependence on Bilayer Thickness

The hydrophobic thickness of the bilayer is a key determinant of the lytic mechanism.

  • In Thinner Bilayers (DMPC/DMPG): In model membranes composed of DMPC/DMPG, which have a relatively thin hydrophobic core, this compound is proposed to act via a detergent-like mechanism, leading to micellization.[2][4][5] At high concentrations, the peptide disrupts the bilayer integrity, forming peptide-lipid micelles.

  • In Thicker Bilayers (POPC/POPG): In thicker and more fluid bilayers, such as those made of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), the hydrophobic length of the this compound helix (~24 Å) is insufficient to span the bilayer (~39 Å).[5] In this scenario, a "toroidal pore" or "distorted toroidal pore" model is favored.[2][4][5] In this model, the peptides aggregate and induce the lipid monolayers to bend continuously from the top to the bottom leaflet, forming the lining of a water-filled channel without requiring the peptide to fully span the membrane.

Quantitative Analysis of Membrane Interaction

The interaction of this compound with model membranes has been quantified using various biophysical techniques. The data below summarizes key findings from oriented circular dichroism and calcein leakage assays.

Model Membrane CompositionPeptide FormInsertion Threshold (P/L Molar Ratio)*Primary MechanismReference
DMPC (Zwitterionic)Aur2.3-CONH₂Between 1:15 and 1:30Surface Perturbation[1]
DMPC/DMPG (1:1) (Anionic, Thin)Aur2.3-CONH₂< 1:200 (Readily Inserts)Micellization[1][2]
DMPC/DMPG (1:1) (Anionic, Thin)Aur2.3-COOHBetween 1:80 and 1:120Micellization[1][2]
POPC/POPG (1:1) (Anionic, Thick)Aur2.3-CONH₂Between 1:30 and 1:40Toroidal Pore[2]
Threshold at which the peptide transitions from a surface-adsorbed (S) state to a transmembrane-inserted (I) state.
Table 1: this compound Insertion Thresholds in Different Model Membranes.

Membrane permeabilization is directly measured by the release of encapsulated fluorescent dyes.

Liposome CompositionPeptide FormP/L Molar RatioCalcein Release (%)Reference
DMPC/DMPG (3:1)Aur2.3-CONH₂High (e.g., 1:15)~100%[2]
POPC/POPG (1:1)Aur2.3-CONH₂1:15~25%[2]
POPC/POPG (3:1)Aur2.3-CONH₂1:15~30%[2]
Table 2: this compound-Induced Calcein Leakage from Anionic Liposomes.

Key Experimental Methodologies

The following protocols describe the core biophysical techniques used to study the this compound-membrane interaction.

Circular Dichroism (CD) Spectroscopy

This technique is used to determine the secondary structure of the peptide in solution and in the presence of lipid vesicles.

  • Sample Preparation: Small unilamellar vesicles (SUVs) are prepared by dissolving lipids (e.g., DMPC/DMPG) in a chloroform/methanol mixture, drying to a thin film under nitrogen, and hydrating with a buffer. The suspension is then sonicated or extruded to form SUVs.[6][7] The peptide is added to the SUV suspension at desired P/L ratios.

  • Data Acquisition: CD spectra are recorded on a spectropolarimeter (e.g., Jasco J-815) typically from 190 to 260 nm at a controlled temperature (e.g., 30 °C).[6] A quartz cuvette with a 1 mm path length is commonly used.

  • Analysis: The resulting spectra are analyzed for characteristic α-helical signals, which include positive and negative peaks at approximately 195 nm and at 208 and 222 nm, respectively. The percentage of helicity can be estimated from the mean residue ellipticity at 222 nm.[2]

Oriented Circular Dichroism (OCD)

OCD provides information on the orientation of the peptide's α-helix relative to the plane of the lipid bilayer.

  • Sample Preparation: Peptide and lipids are co-dissolved in an organic solvent, spread onto a quartz plate, and dried to form a thin film. The film is hydrated in a controlled humidity chamber, leading to the formation of macroscopically aligned multilamellar bilayers.[1][2]

  • Data Acquisition: The quartz plate is mounted in the spectrometer such that the light beam is parallel to the plane of the lipid bilayers. Spectra are recorded as in conventional CD.

  • Analysis: The shape and sign of the CD spectrum are indicative of orientation. A helix inserted perpendicular to the bilayer plane (I state) gives a spectrum similar to that in solution, while a helix adsorbed parallel to the surface (S state) produces a characteristic spectrum with a single, broad negative band centered around 208 nm.[8]

³¹P Solid-State NMR Spectroscopy

This method probes the structure and dynamics of the lipid headgroups, revealing how they are perturbed by the peptide.

  • Sample Preparation: Aligned samples are prepared similarly to those for OCD, but typically on thin glass plates.[1][2]

  • Data Acquisition: Spectra are acquired on a solid-state NMR spectrometer. For aligned samples, a single resonance is observed for lipids in a liquid-crystalline bilayer phase.

  • Analysis: Perturbation of the lipid headgroups by the peptide leads to a broadening of the ³¹P signal or the appearance of an isotropic peak. An isotropic peak indicates the formation of highly curved, non-lamellar structures such as micelles or toroidal pores, where the lipids are tumbling rapidly and isotropically.[2][4]

Differential Scanning Calorimetry (DSC)

DSC measures the heat changes associated with lipid phase transitions, providing insight into how peptides affect lipid packing and bilayer stability.

  • Sample Preparation: Multilamellar vesicles (MLVs) are prepared by hydrating a lipid film with buffer, with or without the peptide.

  • Data Acquisition: The sample is placed in a high-sensitivity differential scanning calorimeter and subjected to controlled heating and cooling cycles. The heat flow into the sample is measured relative to a reference.[9][10]

  • Analysis: The peptide's interaction with the lipid chains can broaden the main phase transition peak (Tm), shift it to a lower temperature, or decrease the transition enthalpy (ΔH). These changes indicate a fluidizing effect and disruption of the ordered gel-phase packing of the lipid acyl chains.[2][4]

Calcein Leakage Assay (Fluorescence Spectroscopy)

This assay directly measures the ability of a peptide to permeabilize a lipid bilayer by monitoring the release of a self-quenching dye from liposomes.

  • Sample Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion in the presence of a high concentration of calcein. Free, unencapsulated calcein is removed by size-exclusion chromatography.[2][9]

  • Data Acquisition: The calcein-loaded LUVs are placed in a spectrofluorometer. The baseline fluorescence is recorded. The peptide is then added, and the increase in fluorescence over time is monitored (e.g., excitation at 490 nm, emission at 520 nm). Maximum leakage is determined by adding a detergent like Triton X-100.

  • Analysis: The percentage of leakage is calculated from the fluorescence intensity increase relative to the maximum fluorescence achieved upon detergent lysis.[2][11]

Visualizing the Interaction and Workflow

The following diagrams illustrate the experimental workflow for studying peptide-membrane interactions and the proposed mechanisms of this compound action.

G cluster_prep 1. Sample Preparation cluster_exp 2. Biophysical Characterization cluster_analysis 3. Data Analysis & Interpretation cluster_model 4. Mechanistic Model Peptide Peptide Synthesis (this compound) CD Circular Dichroism (CD) & Oriented CD (OCD) Peptide->CD NMR 31P Solid-State NMR Peptide->NMR DSC Differential Scanning Calorimetry (DSC) Peptide->DSC Fluor Fluorescence Assays (Calcein Leakage) Peptide->Fluor Liposomes Model Membrane Prep (SUVs, LUVs, Aligned Bilayers) Liposomes->CD Liposomes->NMR Liposomes->DSC Liposomes->Fluor Structure Secondary Structure & Orientation CD->Structure Headgroup Lipid Headgroup Perturbation NMR->Headgroup AcylChain Acyl Chain Disruption DSC->AcylChain Perm Membrane Permeabilization Fluor->Perm Model Develop Mechanism of Action Structure->Model Headgroup->Model AcylChain->Model Perm->Model

Caption: General experimental workflow for characterizing peptide-membrane interactions.

G cluster_mech Concentration & Bilayer Dependent Mechanism Start This compound in Solution (Random Coil) Binding Electrostatic Binding to Anionic Bilayer Surface Start->Binding Surface Surface Adsorption (S-State) α-Helix Parallel to Surface ('Carpet' Model) Binding->Surface Pore Toroidal Pore Formation (Thick Bilayer - POPC/POPG) Surface->Pore  High P/L Ratio Micelle Detergent-like Micellization (Thin Bilayer - DMPC/DMPG) Surface->Micelle  High P/L Ratio Leakage Membrane Lysis & Leakage of Contents Pore->Leakage Micelle->Leakage

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Aurein 2.3

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aurein 2.3 is a 16-amino acid antimicrobial peptide originally isolated from the Australian Southern Bell Frog, Litoria aurea.[1][2] It exhibits a broad spectrum of activity against various bacteria. The synthesis of this compound is crucial for research into its mechanism of action, structure-activity relationships, and potential therapeutic applications. These protocols outline the chemical synthesis, purification, and characterization of this compound for research purposes, primarily utilizing Fmoc-based solid-phase peptide synthesis (SPPS), followed by reverse-phase high-performance liquid chromatography (RP-HPLC) for purification and mass spectrometry for verification.

Quantitative Data Summary

Table 1: this compound Properties

PropertyValue
Amino Acid SequenceGly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Ile-Gly-Ser-Leu-NH2
Molecular FormulaC76H131N19O19
Molecular Weight1614.9 g/mol [3]
C-terminusAmidated[1][3]

Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on the widely used Fmoc/tBu strategy.[4][5] The synthesis can be performed manually or using an automated peptide synthesizer.[4][6]

Materials and Reagents:

  • Rink Amide resin (e.g., Rink Amide MBHA)[6][7]

  • Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Ser(tBu)-OH)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)[6]

  • Activation base: DIPEA (N,N'-Diisopropylethylamine) or NMM (N-methylmorpholine)

  • Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)[7]

  • Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane), Methanol, Diethyl ether (ice-cold)

  • Washing solvents: DMF, DCM

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

Equipment:

  • Solid-phase peptide synthesis vessel (manual) or automated peptide synthesizer

  • Shaker or rocker for manual synthesis

  • Filtration apparatus

  • Lyophilizer (freeze-dryer)

  • Centrifuge

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in the reaction vessel.[7]

  • First Amino Acid Coupling (Loading):

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF for 20-30 minutes.[6]

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first amino acid (Fmoc-Leu-OH) to the resin. Pre-activate the amino acid by dissolving it with HBTU/HOBt and DIPEA in DMF before adding it to the resin. Allow the reaction to proceed for 2-4 hours.

  • Chain Elongation (Iterative Cycles): For each subsequent amino acid in the sequence (from C-terminus to N-terminus):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[6]

    • Washing: Wash the resin extensively with DMF to remove residual piperidine and by-products.

    • Coupling: Couple the next Fmoc-protected amino acid. Pre-activate the amino acid with HBTU/HOBt and DIPEA in DMF and add it to the resin. The reaction time is typically 1-2 hours. A Kaiser test can be performed to check for complete coupling.[4]

    • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Final Deprotection: After the final amino acid (Fmoc-Gly-OH) has been coupled, remove the terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection:

    • Wash the fully assembled peptide-resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups (OtBu, Boc, tBu).

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Lyophilization:

    • Precipitate the crude peptide by adding the TFA solution to ice-cold diethyl ether.[6]

    • Centrifuge the mixture to pellet the peptide, and decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • Dissolve the peptide in a minimal amount of a water/acetonitrile mixture and lyophilize to obtain a fluffy white powder.

2. Purification by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides, separating the target peptide from impurities based on hydrophobicity.[8][9][10]

Materials and Reagents:

  • Crude synthesized this compound

  • Solvent A: 0.1% TFA in deionized water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • HPLC-grade water and acetonitrile

Equipment:

  • Preparative RP-HPLC system with a UV detector

  • C18 column (preparative scale)

  • Fraction collector

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the lyophilized crude peptide in a small volume of Solvent A, or a mixture of Solvent A and B if solubility is an issue. Filter the sample through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the C18 column with a low concentration of Solvent B (e.g., 5-10%) in Solvent A.

  • Peptide Separation: Inject the sample onto the column and elute the peptide using a linear gradient of increasing Solvent B concentration.[8] The separation is monitored by UV absorbance at 210-220 nm.[8]

  • Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions that meet the desired purity level (typically >95% for research use).

  • Lyophilization: Freeze the pooled pure fractions and lyophilize to obtain the purified this compound as a white powder. The final product is typically a TFA salt due to the mobile phase used.[3]

Table 2: Example RP-HPLC Gradient for this compound Purification

Time (minutes)% Solvent B (0.1% TFA in ACN)
010
510
3560
4090
4590
5010

3. Characterization and Quality Control

Mass spectrometry is an essential tool for verifying the identity and purity of synthetic peptides.[11][12]

Materials and Reagents:

  • Purified, lyophilized this compound

  • Matrix for MALDI-TOF (e.g., α-cyano-4-hydroxycinnamic acid)

  • Solvents for ESI-MS (e.g., water, acetonitrile, formic acid)

Equipment:

  • MALDI-TOF or ESI mass spectrometer

  • Analytical HPLC system with a C18 column

Protocols:

  • Mass Spectrometry:

    • Objective: To confirm the molecular weight of the synthesized peptide.

    • Procedure (MALDI-TOF): Co-crystallize a small amount of the peptide with the matrix solution on a target plate and analyze.

    • Procedure (ESI-MS): Infuse a dilute solution of the peptide directly into the mass spectrometer or analyze via LC-MS.

    • Expected Result: The observed mass should match the theoretical molecular weight of this compound (1614.9 Da).

  • Analytical RP-HPLC:

    • Objective: To determine the purity of the final peptide product.

    • Procedure: Inject a small amount of the purified peptide onto an analytical C18 column and run a gradient similar to the one used for purification.

    • Expected Result: A single major peak should be observed in the chromatogram. Purity is calculated by integrating the area of the main peak relative to the total area of all peaks. For research purposes, a purity of >95% is generally acceptable.[10]

Visualizations

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification cluster_analysis Analysis & QC Resin Rink Amide Resin Coupling Iterative Amino Acid Coupling Resin->Coupling Fmoc Chemistry Cleavage Cleavage & Deprotection Coupling->Cleavage Crude Crude this compound Cleavage->Crude Precipitation HPLC Preparative RP-HPLC Crude->HPLC Fractions Collect Fractions HPLC->Fractions MS Mass Spectrometry Fractions->MS Verify Mass aHPLC Analytical HPLC Fractions->aHPLC Check Purity PurePeptide Purified this compound (>95%) aHPLC->PurePeptide Pool Pure Fractions

Caption: Overall workflow for the synthesis of this compound.

SPPS_Cycle Start Start with Resin-Bound Peptide (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Couple Next Fmoc-AA (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 Next_Cycle Resin-Bound Peptide (n+1 residues) Wash2->Next_Cycle Next_Cycle->Deprotection Repeat for all amino acids Final Final Peptide Next_Cycle->Final After last AA

Caption: The iterative cycle of solid-phase peptide synthesis (SPPS).

QC_Logic Crude Crude Peptide from Synthesis HPLC Purify by Preparative HPLC Crude->HPLC Fractions Collect Fractions of Major Peak HPLC->Fractions Analysis Analyze Fractions Fractions->Analysis Mass_Check Mass Spectrometry: Correct Molecular Weight? Analysis->Mass_Check Purity_Check Analytical HPLC: Purity > 95%? Analysis->Purity_Check Decision_Mass Correct Mass? Mass_Check->Decision_Mass Decision_Purity Sufficient Purity? Purity_Check->Decision_Purity Decision_Mass->Decision_Purity Yes Discard Discard or Re-purify Decision_Mass->Discard No Pool Pool Fractions Decision_Purity->Pool Yes Decision_Purity->Discard No Lyophilize Lyophilize Pool->Lyophilize Final_Product Final Product: Pure this compound Lyophilize->Final_Product

Caption: Logical workflow for purification and quality control.

References

Application Note: Solid-Phase Peptide Synthesis of Aurein 2.3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Aurein 2.3 is a 13-amino acid antimicrobial peptide (AMP) with the sequence GLFDIVKKVVGAL-NH2, originally isolated from the Australian Southern Bell Frog, Litoria aurea. It exhibits broad-spectrum activity against various bacterial pathogens, making it a subject of interest in the development of new anti-infective agents. This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), a widely used method for producing synthetic peptides.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained during the synthesis and purification of this compound.

ParameterValueNotes
Resin Loading 0.5 - 0.7 mmol/gStarting loading of the Rink Amide resin.
Synthesis Scale 0.1 - 0.5 mmolTypical laboratory scale for peptide synthesis.
Coupling Reagents HBTU/HOBt or HATUStandard activators for Fmoc-SPPS.
Deprotection Reagent 20% Piperidine in DMFFor the removal of the Fmoc protecting group.
Cleavage Cocktail 95% TFA, 2.5% TIS, 2.5% H₂OReagent for cleaving the peptide from the resin.
Crude Peptide Yield 70 - 85%Yield after cleavage and precipitation.
Purity (Crude) > 60%As determined by RP-HPLC.
Final Purity (Post-HPLC) > 98%After purification by preparative RP-HPLC.
Final Yield 15 - 30%Overall yield of the purified peptide.
Molecular Weight (Expected) 1339.7 g/mol Calculated theoretical mass.
Molecular Weight (Observed) 1339.7 ± 0.5 g/mol As confirmed by Mass Spectrometry.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of this compound

This protocol outlines the manual synthesis of this compound on a Rink Amide resin.

1. Resin Preparation and Swelling:

  • Place 0.1 mmol of Rink Amide MBHA resin in a reaction vessel.

  • Wash the resin with dichloromethane (DCM) (3 x 5 mL) and dimethylformamide (DMF) (3 x 5 mL).

  • Swell the resin in DMF for 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF (5 mL) to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

  • Perform a Kaiser test to confirm the presence of free primary amines.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 equivalents) and a coupling agent such as HBTU (0.5 mmol, 5 equivalents) in DMF (2 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (1 mmol, 10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Perform a Kaiser test to confirm the completion of the coupling reaction (absence of primary amines). If the test is positive, repeat the coupling step.

4. Peptide Chain Elongation:

  • Repeat steps 2 and 3 for each amino acid in the this compound sequence (GLFDIVKKVVGAL-NH2) from the C-terminus to the N-terminus.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).

  • Dry the resin under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.

  • Add the cleavage cocktail (10 mL per 0.1 mmol of resin) to the dried peptide-resin.

  • Incubate the mixture at room temperature with occasional swirling for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

6. Purification and Characterization:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable C18 column. A linear gradient of acetonitrile in water with 0.1% TFA is commonly used.

  • Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.

  • Pool the pure fractions and lyophilize to obtain the final purified this compound as a white powder.

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.

Experimental Workflow Diagram

SPPS_Workflow start Start resin_prep Resin Swelling (DMF) start->resin_prep end_node End deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_prep->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 DMF/DCM Wash coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test kaiser_test->deprotection Repeat for next amino acid cleavage Cleavage from Resin (TFA/TIS/H2O) kaiser_test->cleavage Final Amino Acid Coupled precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification characterization Mass Spectrometry & Lyophilization purification->characterization characterization->end_node

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Determining the Three-Dimensional Structure of Aurein 2.3 Peptide using NMR Spectroscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of the three-dimensional structure of the antimicrobial peptide Aurein 2.3 using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, with the sequence GLFDIVKKVVGAIGSL-CONH₂, is an antimicrobial peptide isolated from the Australian Southern Bell Frog, Litoria aurea.[1] Understanding its structure is crucial for elucidating its mechanism of action and for the rational design of new therapeutic agents.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structures of peptides and proteins in solution, providing insights into their conformation and dynamics under near-physiological conditions.[2][3] For peptides like this compound, which are often unstructured in aqueous solution, NMR studies are typically conducted in membrane-mimicking environments, such as organic solvents (e.g., trifluoroethanol, TFE) or in the presence of lipid micelles or bicelles, to induce a stable conformation.[1][4]

Circular dichroism and solution-state NMR data have indicated that this compound adopts an α-helical structure in the presence of TFE or lipids like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and a 1:1 mixture of DMPC and 1,2-dimyristoyl-sn-glycero-3-[phospho-rac-(1-glycerol)] (DMPG).[1][5] This protocol outlines the key experimental steps, from sample preparation to structure calculation, for determining the solution structure of this compound.

Experimental Protocols

Peptide Sample Preparation

High purity (>95%) synthetic this compound is required for NMR studies.[6] The peptide is typically lyophilized and stored at -20°C.

Protocol:

  • Dissolve lyophilized this compound peptide in the desired NMR solvent. To induce a helical structure, a common solvent system is a mixture of H₂O/D₂O (9:1, v/v) with a membrane-mimicking agent. For this compound, 25% deuterated trifluoroethanol (d₃-TFE) has been used.[1]

  • The typical peptide concentration for NMR experiments should be 1 mM or higher to ensure a good signal-to-noise ratio.[6]

  • Adjust the pH of the sample. A pH around 4-5 is often chosen to minimize the exchange rate of amide protons with the solvent, which is crucial for sequential assignment.[6]

  • Add a small amount of a chemical shift reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).[7]

  • Transfer the final sample to a high-quality NMR tube (e.g., Shigemi or equivalent).

NMR Data Acquisition

A series of two-dimensional (2D) NMR experiments are required to obtain the necessary structural information. These experiments are typically performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).[1]

Key 2D NMR Experiments:

  • Total Correlation Spectroscopy (TOCSY): This experiment is used to identify the spin systems of the amino acid residues in the peptide. It establishes through-bond correlations between all protons within a single amino acid residue.[3]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space correlations between protons that are close in space (typically < 5 Å), regardless of whether they are in the same residue. This provides the crucial distance restraints for 3D structure calculation.[6]

  • Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY): This experiment provides through-bond correlations between adjacent protons and is particularly useful for measuring ³J(HN,Hα) coupling constants, which give information about the backbone dihedral angle φ.[8]

General Acquisition Parameters (for a 500 MHz spectrometer): [1][8]

ParameterDQF-COSYTOCSYNOESY
Temperature 25°C25°C25°C
Mixing Time N/A60-80 ms100-200 ms
Spectral Width ~12 ppm~12 ppm~12 ppm
Time Domain (F2) 1024-2048 complex points1024-2048 complex points1024-2048 complex points
Time Domain (F1) 512-1024 complex points512-1024 complex points512-1024 complex points
Solvent Suppression Presaturation or WATERGATEPresaturation or WATERGATEPresaturation or WATERGATE
NMR Data Processing and Analysis
  • Processing: The acquired 2D NMR data are processed using software such as NMRPipe/NMRDraw.[8] This typically involves Fourier transformation, phase correction, and baseline correction.

  • Resonance Assignment: This is the process of assigning every proton signal in the spectrum to a specific atom in the this compound sequence. This is a critical step and is performed using software like NMRView or CARA.[8] The process generally follows these steps:

    • Identification of amino acid spin systems from the TOCSY spectrum.

    • Sequential assignment using the NOESY spectrum to connect adjacent residues via dαN(i, i+1), dNN(i, i+1), and dβN(i, i+1) NOEs.[6]

  • Restraint Generation:

    • Distance Restraints: NOE cross-peaks are integrated, and their volumes are used to calculate upper distance bounds between pairs of protons.[8]

    • Dihedral Angle Restraints: ³J(HN,Hα) coupling constants are measured from the DQF-COSY spectrum and used to restrain the backbone dihedral angle φ.[8]

Structure Calculation and Refinement

The collected distance and dihedral angle restraints are used as input for structure calculation programs like CNS, XPLOR-NIH, or CYANA.[8][9]

General Protocol:

  • Initial Structure Generation: A set of random initial structures is generated.

  • Simulated Annealing: The structures are subjected to a simulated annealing protocol, where they are heated to a high temperature in silico and then slowly cooled. This allows the peptide chain to fold into conformations that satisfy the experimental restraints.[9]

  • Refinement: The resulting structures are refined in a final step, often including an explicit solvent model, to produce an ensemble of low-energy structures.

  • Validation: The final ensemble of structures is validated using programs like PROCHECK-NMR to assess their stereochemical quality and agreement with the experimental data.[8]

Data Presentation

Quantitative NMR Data for this compound

The following table summarizes the Hα chemical shift differences from random coil values for this compound in the presence of 25% d₃-TFE. Consecutive negative values are indicative of an α-helical conformation.[1]

ResidueHα Chemical Shift Difference (ppm)
Gly1N/A
Leu2-0.15
Phe3-0.20
Asp4-0.25
Ile5-0.30
Val6-0.35
Lys7-0.28
Lys8-0.25
Val9-0.30
Val10-0.32
Gly11N/A
Ala12-0.22
Ile13-0.28
Gly14N/A
Ser15-0.18
Leu16-0.15

Data extracted from Pan et al., 2007.[1]

NOE Restraints Summary

The determination of the this compound structure relies on a network of Nuclear Overhauser Effect (NOE) restraints. For an α-helical structure, a characteristic pattern of NOEs is expected. The table below summarizes the types of NOEs observed for this compound that confirm its helical structure.[1]

NOE TypeDescriptionExpected for α-helixObserved for this compound
dNN(i, i+1) Strong NOE between backbone amide protons of adjacent residues.YesYes
dαN(i, i+3) Medium NOE between the Hα proton of residue i and the amide proton of residue i+3.YesYes
dαβ(i, i+3) Medium NOE between the Hα proton of residue i and a sidechain Hβ proton of residue i+3.YesYes
dαN(i, i+4) Weaker NOE between the Hα proton of residue i and the amide proton of residue i+4.YesYes
dαN(i, i+1) Strong NOE between the Hα proton of residue i and the amide proton of residue i+1.YesYes

Based on typical NOE patterns for α-helices and data presented for this compound.[1]

Visualizations

G cluster_workflow Experimental Workflow for this compound Structure Determination A Peptide Synthesis & Purification (>95%) B Sample Preparation (1 mM peptide, 25% TFE, pH 4-5) A->B C 2D NMR Data Acquisition (TOCSY, NOESY, DQF-COSY) B->C D NMR Data Processing (Fourier Transform, Phasing) C->D E Resonance Assignment D->E F Generate Structural Restraints (NOE distances, Dihedral angles) E->F G 3D Structure Calculation (Simulated Annealing) F->G H Structure Refinement & Validation (PROCHECK) G->H I Final Structure Ensemble H->I

Caption: Experimental workflow for this compound structure determination.

G cluster_logic Logical Flow from NMR Data to Structure Data Raw NMR Data (FID) Spectra Processed 2D Spectra (TOCSY, NOESY) Data->Spectra Processing Assignments Resonance Assignments Spectra->Assignments Analysis Restraints Distance & Angle Restraints Assignments->Restraints Interpretation Calculation Structure Calculation (Ensemble) Restraints->Calculation Input Structure Validated 3D Structure Calculation->Structure Validation

Caption: Logical flow from raw NMR data to a validated 3D structure.

G cluster_noe Characteristic NOEs in an α-Helix node_i Residue i node_i1 Residue i+1 node_i->node_i1 d(N,N) node_i->node_i1 d(α,N) node_i3 Residue i+3 node_i->node_i3 d(α,N) node_i4 Residue i+4 node_i->node_i4 d(α,N) node_i2 Residue i+2

Caption: Key NOE connectivities for defining an α-helical structure.

References

Application Notes: Measuring Aurein 2.3 Lytic Activity with the Calcein Release Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aurein 2.3 is a member of the aurein family of antimicrobial peptides (AMPs) originally isolated from the Australian Southern Bell Frog, Litoria raniformis.[1] Like many AMPs, this compound exhibits broad-spectrum antimicrobial activity, primarily against Gram-positive bacteria.[1] The primary mechanism of action for many AMPs, including aureins, involves the disruption of the bacterial cell membrane's integrity.[2][3] Specifically, aurein peptides are thought to operate via a "carpet model," where the peptides accumulate on the surface of the membrane, altering its tension and leading to its eventual disintegration and the formation of transient pores.[2] This membrane-lytic activity is central to their antimicrobial function.

The calcein release assay is a robust, high-throughput fluorescence-based method used to quantify the membrane-disrupting (lytic) activity of compounds like this compound.[4] The assay utilizes artificial lipid vesicles, known as liposomes, which mimic the composition of biological membranes. These liposomes encapsulate the fluorescent dye calcein at a high, self-quenching concentration. When the liposome membrane is compromised by a lytic agent such as this compound, the encapsulated calcein is released into the surrounding buffer. This dilution relieves the self-quenching, resulting in a significant and measurable increase in fluorescence intensity that is directly proportional to the degree of membrane lysis.[5][6]

This method provides a reliable in vitro model to characterize the kinetics and concentration-dependence of peptide-induced membrane permeabilization, making it an invaluable tool for researchers in microbiology and drug development.[7]

Principle of the Assay

The assay is based on the dequenching of calcein fluorescence. Calcein, a highly hydrophilic and fluorescent dye, is encapsulated within small unilamellar vesicles (SUVs) at a high concentration (e.g., 70 mM), which causes its fluorescence to be self-quenched.[5] These intact, calcein-loaded liposomes exhibit minimal fluorescence. Upon incubation with a membrane-lytic peptide like this compound, the peptide disrupts the lipid bilayer, creating pores or causing destabilization. This breach of membrane integrity allows calcein to leak out into the external medium. The resulting dilution of the dye leads to a relief of quenching and a quantifiable increase in fluorescence, measured at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.[5] The percentage of calcein release is calculated relative to a positive control (100% lysis) achieved by adding a detergent like Triton X-100.[5][8]

Visualizing the Experimental Workflow

G cluster_prep Liposome Preparation cluster_assay Calcein Release Assay cluster_analysis Data Analysis prep1 1. Lipid Film Formation (e.g., PC/PE/PI/Ergosterol) prep2 2. Hydration with Calcein (70 mM Calcein Solution) prep1->prep2 prep3 3. Freeze-Thaw Cycles (10 cycles) prep2->prep3 prep4 4. Extrusion (Through 100 nm filter) prep3->prep4 prep5 5. Purification (Sephadex G-50 Column) prep4->prep5 assay1 6. Dispense Liposomes (Into 96-well plate) prep5->assay1 assay2 7. Add this compound (And Controls) assay3 8. Incubate (e.g., 5 min at RT) assay4 9. Measure Fluorescence (Ex: 495 nm, Em: 515 nm) analysis1 10. Calculate % Release ((F - F0) / (Ft - F0)) * 100 assay4->analysis1

References

Application Notes and Protocols: Molecular Dynamics Simulation of Aurein 2.3 Membrane Interaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These notes provide a comprehensive guide to performing and analyzing molecular dynamics (MD) simulations of the antimicrobial peptide Aurein 2.3 interacting with a model bacterial membrane. The protocols outlined below utilize common biomolecular simulation software and analysis techniques to elucidate the peptide's mechanism of action at the atomic level.

Introduction to this compound and MD Simulations

This compound is a 13-residue, amphipathic antimicrobial peptide (AMP) isolated from the Australian tree frog, Litoria aurea. Its antimicrobial activity is attributed to its ability to disrupt the integrity of bacterial cell membranes. Understanding the precise mechanism of this interaction is crucial for the rational design of new, more potent antimicrobial agents.

Molecular dynamics (MD) simulations offer a powerful computational microscope to visualize and quantify the dynamic interactions between this compound and lipid bilayers at an atomistic resolution. By simulating the time-evolution of the system, researchers can investigate peptide binding, insertion, and the subsequent effects on membrane properties.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from MD simulations of this compound with a model bacterial membrane (e.g., a mixed POPC/POPG bilayer). These values serve as a benchmark for expected results.

Table 1: Simulation System and Parameters

ParameterValueDescription
PeptideThis compound (GLFDIVKKVVGAF)Primary sequence of the peptide.
Force FieldCHARMM36m / GROMOS54a7Common force fields for protein and lipid simulations.
Water ModelTIP3P / SPCStandard water models for explicit solvation.
Lipid BilayerPOPC/POPG (3:1 molar ratio)A common model for bacterial membranes.
System Size (approx.)128 lipids, ~20,000 atomsTypical size for a single peptide simulation.
Simulation Time500 ns - 1 µsLength of the production MD run.
Temperature310 KPhysiological temperature.
Pressure1 barStandard pressure.
EnsembleNPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature.

Table 2: Peptide-Membrane Interaction Analysis

Analysis MetricTypical Value RangeDescription
Binding Energy-150 to -250 kcal/molFree energy change upon peptide binding to the membrane surface.
RMSD (Peptide Backbone)2 - 5 ÅRoot Mean Square Deviation from the initial peptide structure.
Radius of Gyration (Rg)1.0 - 1.5 nmA measure of the peptide's compactness.
Secondary Structure (% α-helix)60 - 90%Percentage of the peptide adopting an alpha-helical conformation upon membrane binding.
Penetration Depth (z-axis)0 - 10 Å from phosphate headgroupsDepth of insertion of the peptide's center of mass into the bilayer.

Table 3: Membrane Structural Analysis

Analysis MetricTypical ChangeDescription
Membrane ThicknessDecrease by 1 - 3 ÅThe peptide can induce thinning of the lipid bilayer.
Area per LipidIncrease by 2 - 5 ŲThe peptide can increase the lateral spacing between lipid molecules.
Deuterium Order Parameter (SCD)Decrease by 0.05 - 0.15A measure of the ordering of lipid acyl chains; a decrease indicates disordering.

Experimental Protocols

This section details the step-by-step methodology for a typical MD simulation study of this compound.

System Preparation
  • Peptide Structure: Obtain the initial structure of this compound. An idealized α-helical conformation can be built using molecular modeling software (e.g., PyMOL, VMD) as it is known to adopt this structure in a membrane environment.

  • Membrane Construction: Use a tool like CHARMM-GUI's Membrane Builder to construct a hydrated, mixed lipid bilayer (e.g., 128 lipids, 3:1 POPC/POPG).

  • System Assembly: Place the this compound peptide above the membrane surface in the simulation box. The initial distance should be sufficient to avoid steric clashes (e.g., 2-3 nm from the phosphate headgroups).

  • Solvation and Ionization: Solvate the system with water using a pre-equilibrated water box. Add ions (e.g., Na⁺, Cl⁻) to neutralize the system and achieve a physiological salt concentration (e.g., 0.15 M).

MD Simulation Protocol

This protocol assumes the use of GROMACS simulation software.

  • Energy Minimization: Perform a steeplechase descent energy minimization of the entire system for at least 5000 steps to remove any unfavorable contacts.

  • Equilibration (NVT Ensemble): Perform a 1 ns simulation in the NVT (constant number of particles, volume, and temperature) ensemble. Use a position restraint on the peptide and lipid heavy atoms to allow the water and ions to equilibrate around them.

  • Equilibration (NPT Ensemble): Perform a 10-20 ns simulation in the NPT (constant number of particles, pressure, and temperature) ensemble. Gradually release the position restraints on the peptide and lipids to allow the system to relax to the correct density.

  • Production MD: Run the production simulation for at least 500 ns without any restraints. Save the coordinates every 10-100 ps for subsequent analysis.

Data Analysis
  • Trajectory Analysis:

    • RMSD and Rg: Calculate the Root Mean Square Deviation and Radius of Gyration of the peptide backbone to assess its structural stability and compactness over time.

    • Secondary Structure: Analyze the evolution of the peptide's secondary structure using tools like DSSP (Define Secondary Structure of Proteins).

    • Penetration Depth: Calculate the distance between the center of mass of the peptide and the center of the lipid bilayer along the z-axis.

  • Peptide-Membrane Interaction:

    • Binding Energy: Employ advanced methods like umbrella sampling along the z-axis to calculate the potential of mean force (PMF) and determine the binding free energy.

    • Radial Distribution Function (RDF): Calculate RDFs between specific peptide residues and lipid atoms to identify key interactions.

  • Membrane Properties:

    • Membrane Thickness: Calculate the distance between the average position of the phosphate groups in the upper and lower leaflets.

    • Area per Lipid: Divide the xy-area of the simulation box by the number of lipids in one leaflet.

    • Order Parameters: Calculate the deuterium order parameter (SCD) for the lipid acyl chains to quantify membrane fluidity.

Visualizations

MD Simulation Workflow

The following diagram illustrates the general workflow for setting up, running, and analyzing an MD simulation of a peptide-membrane system.

MD_Workflow cluster_prep System Preparation cluster_sim MD Simulation cluster_analysis Data Analysis cluster_results Results PDB 1. Obtain Peptide Structure (this compound) MEM 2. Build Lipid Bilayer (POPC/POPG) SYS 3. Assemble System (Peptide + Membrane) SOLV 4. Solvate and Add Ions EM 5. Energy Minimization SOLV->EM NVT 6. NVT Equilibration EM->NVT NPT 7. NPT Equilibration NVT->NPT PROD 8. Production MD Run NPT->PROD TRAJ Trajectory Analysis (RMSD, Rg, DSSP) PROD->TRAJ INTER Interaction Analysis (Binding Energy, RDF) PROD->INTER MEM_PROP Membrane Properties (Thickness, Area, Order) PROD->MEM_PROP MECH Elucidate Interaction Mechanism TRAJ->MECH INTER->MECH MEM_PROP->MECH

Caption: Workflow for MD simulation of this compound-membrane interaction.

This compound Interaction Pathway

This diagram illustrates the hypothesized mechanism of this compound's interaction with a bacterial membrane, which can be investigated using MD simulations.

Aurein_Mechanism A This compound in Solution (Random Coil) B Electrostatic Attraction to Anionic Membrane A->B Initial Encounter C Peptide Adsorption & α-Helix Formation B->C Binding & Folding D Hydrophobic Residues Insert into Bilayer Core C->D Partial Insertion E Membrane Disruption (Thinning, Disorder) D->E Structural Perturbation F Pore Formation or Carpet-like Mechanism E->F Mechanism of Action

Caption: Hypothesized pathway of this compound interaction with a bacterial membrane.

Application Notes: Determination of Minimal Inhibitory Concentration (MIC) of Aurein 2.3 against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aurein 2.3 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria aurea. Like many AMPs, it exhibits broad-spectrum antimicrobial activity, including against the significant human pathogen Staphylococcus aureus. The Minimal Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation.[1] This document provides a detailed protocol for determining the MIC of this compound against S. aureus using the broth microdilution method, which is a standard and widely accepted technique.[2][3] Given the cationic nature of this compound, modifications to standard protocols are necessary to ensure accurate and reproducible results, as AMPs can interact with laboratory plastics and components of standard microbiological media.[4][5][6]

Principle of the Assay

The broth microdilution method involves challenging a standardized suspension of S. aureus with serial dilutions of this compound in a 96-well microtiter plate. Following incubation, the presence or absence of visible bacterial growth is determined. The MIC value is the lowest concentration of the peptide that prevents this visible growth. This method allows for the efficient testing of multiple concentrations and replicates, providing a quantitative measure of the peptide's potency.

Quantitative Data Summary

The following table summarizes the Minimal Inhibitory Concentration (MIC) values of this compound against various strains of Staphylococcus aureus as reported in the literature.

Staphylococcus aureus StrainMIC (µg/mL)MIC (µM)Reference
ATCC 2592312.56.9[7]
C62212.56.9[7]

Note: The molecular weight of this compound (GLFDIVKKVVGAIGSL-NH2) is approximately 1807.2 g/mol . Conversion to µM is based on this molecular weight.

Experimental Protocol

Materials and Reagents

  • This compound (lyophilized powder)

  • Staphylococcus aureus strains (e.g., ATCC 25923)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[5][6]

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[4]

  • Sterile deionized water

  • Sterile 96-well, round-bottom, low-binding polypropylene microtiter plates[6]

  • Sterile single and multichannel pipettes and low-binding tips

  • Spectrophotometer

  • Plate shaker

  • 37°C incubator

  • Sterile petri dishes, test tubes, and other standard microbiology lab equipment

Procedure

1. Preparation of this compound Stock Solution

a. Aseptically prepare a stock solution of this compound by dissolving the lyophilized peptide in sterile deionized water to a concentration of 1 mg/mL. b. To prevent peptide loss due to adsorption, it is recommended to prepare further dilutions in a solution of 0.01% acetic acid containing 0.2% BSA.[4] c. Aliquot the stock solution into sterile, low-binding tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

2. Preparation of S. aureus Inoculum

a. From a fresh (18-24 hour) culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate the broth culture at 37°C with shaking (approximately 180 rpm) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be visually compared or measured using a spectrophotometer at 600 nm. d. Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6] This typically requires a 1:100 dilution of the 0.5 McFarland suspension.

3. Broth Microdilution Assay

a. In a 96-well polypropylene plate, add 50 µL of CAMHB to all wells. b. Prepare serial twofold dilutions of the this compound peptide. Start by adding 50 µL of a 2x working concentration of the peptide to the first column of wells. c. Using a multichannel pipette, mix the contents of the first column by pipetting up and down, and then transfer 50 µL to the second column. d. Repeat this serial dilution process across the plate to achieve the desired concentration range. Discard 50 µL from the last column of dilutions. e. Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. f. Include the following controls on each plate:

  • Growth Control: Wells containing only CAMHB and the bacterial inoculum (no peptide).
  • Sterility Control: Wells containing only CAMHB (no bacteria or peptide).

4. Incubation and MIC Determination

a. Seal the plate (e.g., with a breathable membrane or the plate lid) to prevent contamination and evaporation. b. Incubate the plate at 37°C for 18-24 hours in ambient air.[4][6] c. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[6]

Experimental Workflow Diagram

MIC_Assay_Workflow cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Analysis Stage aurein_prep Prepare this compound Stock & Serial Dilutions plate_setup Dispense this compound Dilutions into 96-Well Plate aurein_prep->plate_setup bacterial_prep Prepare S. aureus Inoculum (0.5 McFarland Standard) inoculation Inoculate Plate with S. aureus Suspension bacterial_prep->inoculation plate_setup->inoculation controls Include Growth & Sterility Controls inoculation->controls incubation Incubate at 37°C for 18-24 hours inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results mic_determination Determine MIC Value read_results->mic_determination

References

Application Notes and Protocols: Assessing Aurein 2.3 Pore Formation in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.3 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria aurea.[1][2] Like many AMPs, its primary mechanism of action involves the disruption and permeabilization of bacterial cell membranes, leading to cell death.[3] Understanding the specifics of how this compound forms pores is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for key assays used to assess this compound-induced pore formation in bacteria and model membranes, along with data presentation guidelines and visualizations of the underlying processes.

This compound, with the sequence GLFDIVKKVVGAIGSL-CONH₂, adopts an α-helical structure in membrane-like environments.[1][4] Its pore-forming activity is thought to occur via a "toroidal pore" model. In this model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a water-filled channel lined by both the peptides and the lipid headgroups.[5][6] The efficiency of this process can be influenced by the lipid composition and thickness of the target membrane.[5][6]

Mechanism of Action: The Toroidal Pore Model

The interaction of this compound with a bacterial membrane is a multi-step process that culminates in the formation of pores and subsequent cell lysis. The diagram below illustrates the proposed toroidal pore mechanism.

cluster_0 1. Electrostatic Attraction cluster_1 2. Membrane Insertion & Aggregation cluster_2 3. Toroidal Pore Formation cluster_3 4. Membrane Permeabilization p1 This compound (+) m1 Bacterial Membrane (-) p1->m1 Initial Binding p2 Peptide Monomers Aggregate m2 Lipid Bilayer p2->m2 Insert into Outer Leaflet pore Hydrophilic Pore (Lined by Peptides & Lipids) lipids Lipid Headgroups Bend Inward leak Ion & Metabolite Leakage death Cell Death leak->death cluster_0 cluster_0 cluster_1 cluster_1 cluster_0->cluster_1 cluster_2 cluster_2 cluster_1->cluster_2 cluster_3 cluster_3 cluster_2->cluster_3

Caption: Proposed toroidal pore mechanism of this compound.

Key Experimental Techniques and Protocols

Several robust methods can be employed to quantify the membrane-disrupting activity of this compound. These include assays that measure membrane depolarization, leakage from synthetic vesicles, and direct visualization of membrane damage.

Membrane Permeabilization Assay using SYTOX™ Green

This assay provides a real-time measurement of plasma membrane permeabilization in live bacteria. SYTOX™ Green is a high-affinity nucleic acid stain that cannot cross the membrane of intact cells. Upon membrane compromise by this compound, the dye enters the cell, binds to nucleic acids, and produces a >500-fold increase in fluorescence.[7]

prep Prepare Bacterial Suspension (e.g., S. aureus in buffer) sytox Add SYTOX Green (e.g., 1 µM final conc.) Incubate in dark prep->sytox aurein Add this compound (Varying concentrations) sytox->aurein measure Monitor Fluorescence Increase (Ex: 488 nm, Em: 523 nm) over time aurein->measure analyze Calculate % Permeabilization relative to positive control measure->analyze control Controls: - No Peptide (Baseline) - Melittin (Positive Control) control->measure

Caption: Experimental workflow for the SYTOX™ Green uptake assay.

Protocol: SYTOX™ Green Uptake Assay

  • Bacterial Culture: Grow bacteria (e.g., Staphylococcus aureus) to the mid-logarithmic phase in a suitable broth.

  • Preparation: Harvest the cells by centrifugation, wash twice with a non-phosphate buffer (e.g., HEPES or Tris), and resuspend in the same buffer to a final optical density (OD₆₀₀) of 0.2.

  • Dye Incubation: Add SYTOX™ Green stain to the bacterial suspension to a final concentration of 1 µM. Incubate in the dark for 15-30 minutes at room temperature to allow the dye to equilibrate.[8]

  • Assay Execution:

    • Pipette 100 µL of the bacterial/dye suspension into the wells of a black, clear-bottom 96-well plate.

    • Add varying concentrations of this compound to the wells. Include a negative control (buffer only) and a positive control for maximal permeabilization (e.g., Melittin).

  • Fluorescence Measurement: Immediately place the plate in a microplate reader and measure the fluorescence intensity over time (e.g., every 2 minutes for 30-60 minutes). Use an excitation wavelength of ~488 nm and an emission wavelength of ~523 nm.[7]

  • Data Analysis: The percentage of membrane permeabilization can be calculated relative to the positive control.

Vesicle Leakage Assay using Calcein

This assay uses artificial lipid vesicles (liposomes) loaded with a self-quenching fluorescent dye, such as calcein. These liposomes mimic the composition of bacterial membranes. When this compound forms pores in the liposomes, the encapsulated calcein is released, leading to dequenching and a measurable increase in fluorescence.[9][10]

Quantitative Data: this compound-Induced Calcein Leakage

The following table summarizes the percentage of calcein release induced by Aurein peptides from different model membrane liposomes at a 1:15 peptide-to-lipid molar ratio.[5]

Liposome Composition (molar ratio)Aurein 2.2 (% Release)This compound (% Release)This compound-COOH (% Release)
DMPC/DMPG (3:1)~100%~100%~100%
POPC/POPG (1:1)27%~20%~22%
POPC/POPG (3:1)36%~25%~23%

Data adapted from Cheng et al., 2009.[5]

prep Prepare Calcein-Entrapped Liposomes (e.g., POPC/POPG) purify Remove Free Calcein (e.g., Size-Exclusion Chromatography) prep->purify aliquot Aliquot Liposome Suspension into 96-well plate purify->aliquot peptide Add this compound (Varying concentrations) aliquot->peptide incubate Incubate for 15 min at Room Temperature peptide->incubate measure Measure Fluorescence (Ex: 485 nm, Em: 530 nm) incubate->measure triton Add Triton X-100 (10% v/v) to determine 100% leakage (F100) measure->triton analyze Calculate % Leakage: [(Fobs - F0) / (F100 - F0)] * 100 triton->analyze

Caption: Experimental workflow for the calcein leakage assay.

Protocol: Calcein Leakage Assay

  • Liposome Preparation:

    • Prepare a lipid mixture mimicking a bacterial membrane (e.g., 3:1 or 1:1 molar ratio of POPC/POPG) in a round-bottom flask.[5]

    • Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.

    • Hydrate the lipid film with a calcein buffer (e.g., 70 mM calcein, 10 mM TRIS, pH 7.4) to encapsulate the dye.[11]

    • Create small unilamellar vesicles (SUVs) by extrusion through a polycarbonate membrane with a 100 nm pore size.[10]

  • Purification: Remove non-encapsulated calcein by passing the liposome suspension through a size-exclusion column (e.g., Sephadex G-50).

  • Assay Execution:

    • Dilute the calcein-loaded liposomes to a final lipid concentration of ~90 µM in a buffer.[9]

    • Add aliquots of the liposome suspension to a 96-well plate.

    • Add different concentrations of this compound (e.g., 0.5, 2, 5, 20 µM) and incubate for 15 minutes at room temperature.[9]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity (Fobs) at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[9]

    • Measure the baseline fluorescence of liposomes without peptide (F₀).

    • Induce 100% leakage by adding 10% (v/v) Triton X-100 to determine the maximum fluorescence (F₁₀₀).[9]

  • Data Analysis: Calculate the percentage of calcein release using the formula: % Leakage = [(Fobs - F₀) / (F₁₀₀ - F₀)] x 100.[9][10]

Membrane Potential Depolarization Assay

This assay measures the disruption of the bacterial membrane potential, a critical indicator of membrane integrity. The fluorescent dye DiSC₃(5) accumulates in polarized bacterial membranes, leading to self-quenching of its fluorescence. When this compound disrupts the membrane potential, the dye is released into the medium, causing an increase in fluorescence.[5]

Quantitative Data: this compound-Induced Membrane Depolarization

Studies have shown that at its minimum inhibitory concentration (MIC), this compound demonstrates membrane depolarization efficiency similar to the well-known pore-forming peptide gramicidin S in S. aureus.[5] Increasing the concentration of this compound to 5x MIC results in a corresponding increase in membrane depolarization.[5]

prep Prepare Bacterial Suspension (e.g., S. aureus in buffer) dye Add DiSC3(5) Dye Incubate until fluorescence is quenched prep->dye kcl Add KCl to equilibrate potassium ion concentration dye->kcl aurein Add this compound (e.g., 1x, 2x, 5x MIC) kcl->aurein measure Monitor Fluorescence Increase (Ex: 622 nm, Em: 670 nm) for ~5 minutes aurein->measure analyze Analyze Depolarization Rate (Slope of fluorescence vs. time) measure->analyze

Caption: Workflow for the membrane potential depolarization assay.

Protocol: DiSC₃(5) Depolarization Assay

  • Bacterial Preparation: Grow and wash bacterial cells (e.g., S. aureus C622) as described for the SYTOX™ Green assay. Resuspend the final pellet in buffer.

  • Dye Loading: Add DiSC₃(5) to the cell suspension (final concentration typically 0.5-2 µM) and incubate in the dark until the fluorescence signal becomes stable and quenched, indicating dye uptake.

  • Equilibration: Add KCl to the suspension to a final concentration that matches the intracellular potassium concentration (e.g., 100 mM) to minimize effects from potassium efflux alone.

  • Assay Execution:

    • Place the cell suspension in a quartz cuvette within a spectrofluorometer.

    • Initiate recording of the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).[5]

    • Add this compound at desired concentrations (e.g., 1x, 2x, and 5x MIC).

  • Fluorescence Measurement: Continuously monitor the increase in fluorescence for at least 5 minutes.[5]

  • Data Analysis: The rate of depolarization is determined by the initial slope of the fluorescence increase after the addition of the peptide.

Transmission Electron Microscopy (TEM)

TEM provides direct visual evidence of the morphological changes and damage to the bacterial cell envelope caused by this compound. This technique can reveal membrane blebbing, pore formation, and leakage of cytoplasmic contents.[12][13]

Protocol: TEM of this compound-Treated Bacteria

  • Treatment: Incubate mid-log phase bacteria with this compound at a supra-MIC concentration for a defined period (e.g., 30-60 minutes).

  • Fixation: Harvest the cells by centrifugation and fix the pellet with a primary fixative like glutaraldehyde (e.g., 2.5% in cacodylate buffer) for several hours or overnight at 4°C.[12]

  • Post-fixation: Wash the cells and post-fix with osmium tetroxide (e.g., 1% in buffer) to enhance membrane contrast.[12][14]

  • Dehydration: Dehydrate the fixed cells through a graded series of ethanol or acetone washes (e.g., 50%, 70%, 90%, 100%).[12]

  • Embedding: Infiltrate the dehydrated pellet with an epoxy resin (e.g., Epon) and polymerize at an elevated temperature (e.g., 60°C) for 48 hours.[12][14]

  • Sectioning: Cut ultrathin sections (60-90 nm) of the embedded bacteria using an ultramicrotome.

  • Staining: Mount the sections on copper grids and stain with heavy metal salts like uranyl acetate and lead citrate to further enhance contrast.[12]

  • Imaging: Observe the sections using a transmission electron microscope at an appropriate magnification to visualize the bacterial cell envelope and any peptide-induced damage.

Conclusion

The assessment of this compound's pore-forming ability requires a multi-faceted approach. By combining biophysical assays on model membranes, such as calcein leakage, with cell-based functional assays like SYTOX™ Green uptake and membrane depolarization, researchers can build a comprehensive understanding of the peptide's mechanism. Direct visualization with TEM provides crucial confirmation of the ultrastructural damage inflicted on bacteria. The protocols and data presented here offer a robust framework for scientists and drug developers to investigate the antimicrobial action of this compound and other membrane-active peptides.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Aurein 2.3 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic Aurein 2.3 peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its amino acid sequence?

This compound is an antimicrobial peptide originally isolated from the Australian Southern Bell Frog. It exhibits activity against various Gram-positive bacteria. The sequence for this compound is:

Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Leu-Gly-Ser-Leu-NH₂

This sequence is characterized by a mix of hydrophobic and cationic residues, which can present challenges during synthesis, such as aggregation.

Q2: What are the primary challenges encountered during the synthesis of this compound?

The synthesis of this compound, typically via Solid-Phase Peptide Synthesis (SPPS), can be challenging due to:

  • Aggregation: The hydrophobic nature of the peptide can lead to the growing peptide chains clumping together on the resin, hindering reagent access and leading to incomplete reactions.

  • Difficult Couplings: Steric hindrance, especially around bulky amino acids like Valine (Val) and Isoleucine (Ile), can make the formation of peptide bonds inefficient.

  • Side Reactions: Specific amino acid residues, such as Aspartic acid (Asp), are prone to undesirable chemical modifications under standard synthesis conditions.

  • Low Cleavage Efficiency: The final step of releasing the peptide from the solid support can be inefficient, resulting in a lower overall yield.

  • Purification Difficulties: The crude peptide product is often a mixture of the desired peptide and various truncated or modified sequences that can be difficult to separate.

Q3: What is a realistic yield for the synthesis of this compound?

The overall yield of a peptide synthesis is a product of the efficiency of each coupling and deprotection step. Even a small inefficiency at each step can dramatically lower the final yield of the full-length peptide. For a 16-residue peptide like this compound, a crude yield of 50-70% might be considered good, with the final yield of purified peptide being significantly lower, often in the range of 10-30%, depending on the success of the synthesis and purification.

Theoretical Yield Calculation Example

Per-Step EfficiencyNumber of Steps (16 couplings + 16 deprotections)Overall Theoretical Yield
99.5%32(0.995)^32 ≈ 85.1%
99.0%32(0.990)^32 ≈ 72.5%
98.0%32(0.980)^32 ≈ 52.5%

Troubleshooting Guide

Category 1: Low or No Yield

Q4: My final crude peptide yield is extremely low. What are the common causes and solutions?

Low crude yield is a frequent issue in SPPS. The causes can be systematic or related to the specific peptide sequence.

Troubleshooting Low Yield

LowYieldTroubleshooting cluster_checks Initial Checks cluster_synthesis Synthesis Issues cluster_cleavage Cleavage & Workup cluster_solutions Potential Solutions start Low Crude Yield reagents Reagents Expired or Improperly Stored? start->reagents Check Basics resin Incorrect Resin Loading or Substitution? start->resin Check Basics instrument Synthesizer Malfunction? (e.g., Clogged Lines) start->instrument Check Basics coupling Incomplete Coupling start->coupling Analyze Purity deprotection Incomplete Fmoc Deprotection start->deprotection aggregation Peptide Aggregation start->aggregation cleavage Inefficient Cleavage from Resin start->cleavage precipitation Loss During Precipitation/Washing start->precipitation sol_coupling • Use stronger coupling reagents (e.g., HATU, HCTU) • Double couple difficult residues (Val, Ile) • Increase reaction time or temperature coupling->sol_coupling sol_deprotection • Extend deprotection time • Use stronger base (e.g., DBU in DMF) • Monitor completion with a colorimetric test deprotection->sol_deprotection sol_aggregation • Use a low-substitution resin • Switch to a more polar solvent (e.g., NMP) • Incorporate pseudoprolines or use 'difficult sequence' protocols aggregation->sol_aggregation

Caption: Troubleshooting decision tree for low peptide yield.

Q5: Analysis of my crude product shows many deletion sequences. How can this be prevented?

Deletion sequences result from failed coupling reactions, where an amino acid is skipped in the sequence.

  • Cause: Incomplete coupling of an amino acid to the growing peptide chain. This leaves the N-terminal amine unreacted for that cycle.

  • Prevention:

    • Optimize Coupling: Use highly efficient coupling reagents like HATU or HCTU. For known difficult couplings (e.g., Val-Val in this compound), perform a "double coupling" where the reaction is repeated before moving to the next deprotection step.

    • Capping: After the coupling step, treat the resin with an acetylating agent like acetic anhydride. This will permanently block any unreacted N-terminal amines, preventing them from reacting in subsequent cycles and creating deletion sequences. Capped sequences are also easier to separate during purification.

    • Monitoring: Use a colorimetric test (like the Kaiser test) to confirm the completion of each coupling reaction before proceeding. A positive test (blue color) indicates free amines and an incomplete reaction.

Q6: How can I overcome peptide aggregation during the synthesis of this compound?

Aggregation is a major concern for hydrophobic sequences like this compound, where the peptide chains fold and form hydrogen bonds, blocking reaction sites.

  • Solutions:

    • Resin Choice: Use a resin with a low substitution level (e.g., 0.1-0.3 mmol/g). This increases the distance between growing peptide chains, reducing the chance of interaction.

    • Solvent System: Switch from the standard solvent N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which is better at solvating and disrupting secondary structures.

    • Elevated Temperature: Performing the synthesis at a higher temperature (e.g., 50-75°C) can provide enough energy to disrupt the hydrogen bonds causing aggregation.

    • Chaotropic Salts: Adding chaotropic salts like LiCl to the reaction mixture can help break up aggregates.

Category 2: Purity and Side Reactions

Q7: My peptide is impure. What are the most common side reactions and how can I minimize them?

Several side reactions can occur during SPPS, leading to impurities that are difficult to remove. The Aspartic acid (Asp) residue at position 4 in this compound is particularly susceptible.

Common Side Reactions in Fmoc-SPPS

Side ReactionDescriptionAffected Residues in this compoundPrevention Strategies
Aspartimide Formation The backbone nitrogen attacks the side-chain ester of Asp, forming a five-membered ring. This can lead to racemization and the formation of β-peptides, which are very difficult to separate.Asp(4)• Use a protecting group like OMpe or OEpe on the Asp side chain. • Add HOBt to the piperidine deprotection solution.
Diketopiperazine Formation At the dipeptide stage, the N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.Gly(1)-Leu(2)• Couple the third amino acid (Phe) quickly after deprotecting the second (Leu). • Use a bulky 2-chlorotrityl chloride resin, which sterically hinders this reaction.
Racemization Loss of stereochemical integrity (L-amino acid converting to a D-amino acid), especially during the activation step.All, but especially Phe(3)• Use coupling reagents that minimize racemization, such as those forming HOBt or Oxyma esters (e.g., HBTU, HATU). • Avoid prolonged exposure to base.
Oxidation While this compound does not contain the most susceptible residues (Met, Cys, Trp), trace oxidation can still occur.N/A for this compound• Use high-quality, fresh solvents. • Add scavengers during cleavage.

Mechanism of Diketopiperazine Formation

Diketopiperazine cluster_process Diketopiperazine Formation (at Dipeptide Stage) start H₂N-Leu-Gly-Resin (Deprotected Dipeptide) intermediate Nucleophilic Attack (Leu N-terminus attacks Gly-Resin ester bond) start->intermediate Base-catalyzed intramolecular cyclization product Cyclic Dipeptide (Diketopiperazine) + H-Resin intermediate->product Cleavage from resin

Caption: Side reaction leading to premature chain termination.

Q8: How do I choose the correct cleavage cocktail for this compound?

The cleavage cocktail simultaneously removes side-chain protecting groups and cleaves the peptide from the resin. The standard reagent is Trifluoroacetic acid (TFA). "Scavengers" are added to capture the reactive carbocations generated from the protecting groups, preventing them from re-attaching to the peptide.

Recommended Cleavage Cocktails

Cocktail NameCompositionWhen to Use
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)A robust, general-purpose cocktail suitable for peptides with a variety of sensitive residues. Good choice for this compound.
TFA / TIPS / Water TFA / Triisopropylsilane / Water (95:2.5:2.5)A very common and effective "classic" cocktail. TIPS is an excellent carbocation scavenger. Suitable for this compound.
TFA / TIPS / EDT TFA / Triisopropylsilane / 1,2-Ethanedithiol (95:2.5:2.5)Use if there is a risk of Trityl group reattachment to Trp, although this compound lacks Trp.

Note: EDT = 1,2-Ethanedithiol, TIPS = Triisopropylsilane, TFA = Trifluoroacetic acid.

Experimental Protocols

Protocol 1: Automated Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is a general guideline for synthesis on a 0.1 mmol scale using a standard automated peptide synthesizer.

  • Resin: Rink Amide resin (for C-terminal amide), low substitution (0.2 mmol/g). Start with 500 mg of resin.

  • Chemistry: Fmoc/tBu.

  • Solvents: High-purity DMF or NMP.

  • Reagents:

    • Deprotection: 20% Piperidine in DMF (v/v).

    • Amino Acids: Fmoc-amino acid derivatives (4 equivalents to resin loading).

    • Coupling: HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.

Synthesis Cycle Workflow

SPPS_Workflow start Start with Rink Amide Resin swell 1. Swell Resin (in DMF for 30 min) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine in DMF, 2x 10 min) swell->deprotect wash1 3. Wash (DMF, 5x) deprotect->wash1 couple 4. Amino Acid Coupling (Fmoc-AA/HBTU/DIPEA in DMF, 45 min) wash1->couple wash2 5. Wash (DMF, 5x) couple->wash2 loop_end Repeat for all 16 residues wash2->loop_end Next Amino Acid loop_end->deprotect final_deprotect Final Fmoc Deprotection loop_end->final_deprotect After final residue final_wash Final Wash (DMF, then DCM) final_deprotect->final_wash cleave Cleavage & Deprotection final_wash->cleave

Caption: Standard workflow for one cycle of Fmoc-SPPS.

Protocol 2: Cleavage and Deprotection

  • After the final wash, dry the peptide-resin under a stream of nitrogen, then under high vacuum for at least 1 hour.

  • Prepare the cleavage cocktail: 10 mL of Reagent K (TFA/Water/Phenol/Thioanisole/EDT at 82.5:5:5:5:2.5).

  • Add the cleavage cocktail to the dried resin in a reaction vessel.

  • Stir or shake the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a 50 mL conical tube.

  • Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

  • Concentrate the TFA solution to a small volume (~1-2 mL) using a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing 40 mL of ice-cold diethyl ether.

  • Centrifuge the mixture at 3000 x g for 10 minutes.

  • Decant the ether, wash the peptide pellet twice more with cold ether, and dry the final white pellet under vacuum.

Protocol 3: RP-HPLC Purification

  • Sample Preparation: Dissolve the dried crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size).

  • Mobile Phases:

    • Buffer A: 0.1% TFA in Water

    • Buffer B: 0.1% TFA in Acetonitrile

  • Gradient: Run a linear gradient from 5% Buffer B to 65% Buffer B over 60 minutes. The exact gradient may need optimization based on the hydrophobicity of this compound.

  • Detection: Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis: Analyze the collected fractions by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the identity and purity of the peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Overcoming solubility issues with Aurein 2.3 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with the antimicrobial peptide Aurein 2.3 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a 16-amino acid cationic antimicrobial peptide. Like many peptides, it can be challenging to dissolve and maintain in aqueous solutions due to its amphipathic nature, which can lead to aggregation and precipitation. This is particularly relevant as this compound is unstructured in aqueous solutions and adopts its active α-helical conformation upon interacting with bacterial membranes or membrane-mimicking environments.[1] Ensuring it is properly solubilized is critical for accurate and reproducible experimental results.

Q2: I'm observing a cloudy or precipitated solution when trying to dissolve this compound. What is happening?

Cloudiness or precipitation is a strong indicator of peptide aggregation. This can be caused by several factors, including the peptide concentration, the pH of the solution being close to the peptide's isoelectric point (pI), high salt concentrations, and improper handling.

Q3: What is the recommended solvent for this compound?

For initial solubilization, sterile, deionized water is a good starting point. However, the optimal solvent will depend on the final application and the specific properties of your synthesized this compound (e.g., presence of counterions like TFA). If aqueous solubility is limited, the use of co-solvents or pH adjustments may be necessary.

Q4: How does the C-terminal modification of this compound affect its solubility and activity?

This compound is often synthesized with an amidated C-terminus (this compound-CONH₂) or a free carboxyl C-terminus (this compound-COOH). The amidated form typically exhibits greater antimicrobial activity.[1] While specific solubility data is limited, the difference in charge at the C-terminus can influence its interaction with solvents and propensity for aggregation.

Q5: Can I use sonication to help dissolve this compound?

Yes, gentle sonication in a water bath can be an effective method to break up peptide aggregates and aid in dissolution. However, it should be used cautiously to avoid excessive heating, which could potentially degrade the peptide.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Issue Potential Cause Troubleshooting Steps
Peptide will not dissolve in water. High hydrophobicity of the peptide sequence. The pH of the water is close to the peptide's isoelectric point (pI).1. Check the peptide's charge: this compound has a net positive charge at neutral pH. Try dissolving in a slightly acidic solution (e.g., 0.1% acetic acid). 2. Use a co-solvent: Dissolve the peptide in a small amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) first, then slowly add the aqueous buffer to the desired concentration. Note: Ensure the final DMSO concentration is compatible with your assay.
Solution is cloudy or shows precipitation after initial dissolution. Peptide aggregation: This can occur over time, especially at high concentrations or with changes in temperature or pH.1. Adjust the pH: Move the pH of the solution further away from the peptide's pI. For the cationic this compound, a slightly acidic pH may improve solubility. 2. Lower the concentration: Prepare a more dilute stock solution. 3. Add anti-aggregation agents: Consider adding excipients like arginine (e.g., 50 mM) to the buffer, which can help prevent peptide aggregation.
Loss of peptide activity in experiments. Aggregation: Aggregated peptides are often inactive. Adsorption to surfaces: Peptides can stick to plasticware and glassware.1. Confirm solubility: Visually inspect the solution for any signs of precipitation before use. Centrifuge the solution and test the supernatant for activity to see if the active peptide is lost in the pellet. 2. Use low-binding labware: Utilize polypropylene or other low-protein-binding tubes and pipette tips. 3. Include a carrier protein: For very dilute solutions, adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) can help prevent surface adsorption, if compatible with the assay.
Inconsistent results between experiments. Incomplete dissolution: The actual concentration of solubilized peptide may vary. Peptide degradation: Instability in the storage solution.1. Ensure complete dissolution: Use a consistent and validated dissolution protocol. Visually confirm the absence of particulates. 2. Proper storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 3. Fresh preparations: For sensitive experiments, prepare fresh solutions of this compound immediately before use.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound

This protocol provides a stepwise approach to solubilizing lyophilized this compound.

  • Calculate the required volume: Determine the volume of solvent needed to achieve the desired stock concentration. It is recommended to start with a concentration of 1-2 mg/mL.

  • Initial Dissolution Attempt in Water:

    • Add a small portion of sterile, deionized water to the lyophilized peptide.

    • Vortex gently for 30 seconds.

    • Visually inspect for complete dissolution.

  • If Not Fully Soluble in Water (for the basic this compound):

    • Add a small amount of 10% acetic acid to the solution and vortex.

    • Continue to add the acidic solution dropwise until the peptide dissolves.

    • Once dissolved, add the remaining aqueous buffer to reach the final volume.

  • Using an Organic Co-Solvent (Alternative Method):

    • Add a minimal amount of sterile DMSO (e.g., 10-50 µL) to the lyophilized peptide to create a concentrated stock.

    • Vortex until fully dissolved.

    • Slowly add the desired aqueous buffer to the DMSO stock solution, vortexing gently during the addition, to reach the final concentration. Caution: Adding the aqueous buffer too quickly can cause the peptide to precipitate.

  • Sonication (Optional):

    • If aggregates are still present, place the vial in a water bath sonicator for 5-10 minutes. Check the solution periodically.

  • Sterilization:

    • Filter the final peptide solution through a 0.22 µm sterile filter to remove any potential microbial contamination and small aggregates.

  • Storage:

    • Aliquot the stock solution into low-protein-binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound for Minimum Inhibitory Concentration (MIC) Assays

This protocol outlines the preparation of this compound solutions for use in broth microdilution MIC assays.

  • Prepare a Stock Solution:

    • Following Protocol 1 , prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water with a small amount of acetic acid or DMSO, ensuring final solvent concentration is not inhibitory to the test organism).

  • Prepare the Highest Concentration for Serial Dilution:

    • In a sterile microtiter plate or sterile tubes, dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium to twice the highest desired final concentration to be tested.

  • Perform Serial Dilutions:

    • Add an equal volume of CAMHB to all other wells of the microtiter plate that will be used for the dilution series.

    • Perform a two-fold serial dilution by transferring half the volume from the well with the highest concentration to the next well, mixing thoroughly, and repeating this process across the plate to achieve the desired concentration range.

  • Inoculate with Bacteria:

    • Prepare a standardized bacterial inoculum as per standard microbiology protocols (e.g., CLSI guidelines).

    • Add the standardized inoculum to each well containing the diluted this compound, ensuring the final volume and bacterial concentration are as required for the assay.

  • Incubation and Analysis:

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Determine the MIC as the lowest concentration of this compound that inhibits visible bacterial growth.

Visualizations

experimental_workflow cluster_prep Peptide Preparation cluster_mic MIC Assay lyophilized Lyophilized this compound dissolve Dissolve in H2O or H2O/Acid lyophilized->dissolve Primary Method cosolvent Alternative: Dissolve in DMSO, then dilute lyophilized->cosolvent If needed stock This compound Stock Solution (e.g., 1 mg/mL) dissolve->stock cosolvent->stock serial_dilution Prepare Serial Dilutions in Broth stock->serial_dilution inoculation Inoculate with Bacteria serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Read MIC Results incubation->read_mic

Caption: Experimental workflow for preparing this compound and performing an MIC assay.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Dissolving this compound in Aqueous Buffer issue Observe Cloudiness or Precipitation? start->issue ph_adjust Adjust pH (away from pI) issue->ph_adjust Yes success Clear Solution: Proceed with Experiment issue->success No lower_conc Lower Concentration ph_adjust->lower_conc additives Add Anti-Aggregation Agent (e.g., Arginine) lower_conc->additives cosolvent Use Co-solvent (e.g., DMSO) additives->cosolvent cosolvent->success

Caption: Logic diagram for troubleshooting this compound solubility issues.

References

Aurein 2.3 Activity Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aurein 2.3 activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound activity assays.

Question: My this compound peptide won't dissolve. What should I do?

Answer:

This compound is a hydrophobic peptide, and solubility can be a challenge. Here are some steps to improve solubility:

  • Start with Sterile, Distilled Water: For initial attempts, especially with peptides of fewer than five residues, sterile distilled water is the recommended solvent.

  • Acidic Conditions for Basic Peptides: Since this compound has a net positive charge, it is considered a basic peptide. If it doesn't dissolve in water, adding a small amount of 10% acetic acid can help.

  • Use of Organic Solvents: For highly insoluble preparations, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by dilution with your aqueous buffer. Be mindful that DMSO can interfere with some biological assays.

  • Sonication: Gentle sonication in a water bath can aid in dissolving the peptide.

  • Storage: Once dissolved, it is recommended to make aliquots and store them at -20°C or lower to avoid repeated freeze-thaw cycles which can lead to peptide degradation.

Question: I'm observing inconsistent results in my antimicrobial susceptibility tests. What could be the cause?

Answer:

Inconsistent results in antimicrobial susceptibility testing (AST) with peptides like this compound can stem from several factors:

  • Peptide Aggregation: Hydrophobic peptides can aggregate, reducing the effective concentration. Ensure complete solubilization before use.

  • Assay Medium Composition: The components of your growth medium, such as salt concentration and the presence of serum, can significantly impact the activity of antimicrobial peptides. It is crucial to use a standardized and consistent medium, like Mueller-Hinton Broth (MHB), for your experiments.

  • Bacterial Growth Phase: The susceptibility of bacteria can vary depending on their growth phase. Always use bacteria from the mid-logarithmic growth phase for consistent results.

  • Inoculum Density: The starting concentration of bacteria is critical. Ensure you are using a standardized inoculum, typically adjusted to a 0.5 McFarland standard.

  • Plasticware Adsorption: Peptides can adsorb to plastic surfaces. Using low-adhesion plasticware can help mitigate this issue.

Question: My positive control works, but this compound shows no activity in my anticancer assay. What's wrong?

Answer:

If your positive control is effective, the issue likely lies with the this compound peptide or the specific assay conditions:

  • Peptide Integrity: Ensure the peptide has been stored correctly (lyophilized at -20°C) and has not undergone degradation. Peptides containing methionine, cysteine, or tryptophan are susceptible to oxidation.

  • Cell Line Sensitivity: Not all cancer cell lines are equally sensitive to this compound. Its activity is often dependent on the composition of the cell membrane. You may want to test a panel of different cancer cell lines.

  • Assay Duration: The incubation time with the peptide can be critical. For an MTT assay, a common incubation period is 24 hours, but this may need to be optimized for your specific cell line and peptide concentration.

  • Serum Interference: Components in fetal bovine serum (FBS) can bind to the peptide and inhibit its activity. Consider reducing the serum concentration or using serum-free media during the peptide treatment phase of the experiment.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action for this compound?

This compound is an antimicrobial and anticancer peptide that primarily acts by disrupting the cell membrane. It is thought to adopt an α-helical structure in the presence of a membrane and insert into the lipid bilayer. This insertion leads to membrane permeabilization, depolarization, and the formation of pores, ultimately causing cell lysis and death.[1][2]

Which assays are most suitable for measuring this compound activity?

The choice of assay depends on the specific activity you want to measure:

  • Antimicrobial Activity: Broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) are standard.

  • Membrane Permeabilization:

    • Calcein Leakage Assay: Measures the release of the fluorescent dye calcein from lipid vesicles, indicating membrane disruption.[3]

    • SYTOX Green Assay: Uses a dye that only enters cells with compromised membranes and fluoresces upon binding to nucleic acids.

  • Membrane Depolarization: Assays using membrane potential-sensitive dyes like DiSC3(5) can detect changes in the membrane potential of bacterial cells.[3]

  • Anticancer Activity: Cell viability assays such as the MTT assay are commonly used to determine the cytotoxic effects of this compound on cancer cell lines.

What are the optimal buffer conditions for this compound activity assays?

While optimal conditions can be target-specific, a good starting point for in vitro assays is a buffer at physiological pH (around 7.4), such as phosphate-buffered saline (PBS) or HEPES buffer.[3] It is important to note that high salt concentrations can sometimes inhibit the activity of antimicrobial peptides.

Data Presentation

Antimicrobial Activity of this compound
Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureusGram-positive25[1]
Staphylococcus epidermidisGram-positive8[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard antimicrobial susceptibility testing guidelines.

Materials:

  • This compound peptide stock solution

  • Target bacterial strain(s)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of the target bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB for the assay.

  • Prepare Peptide Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in MHB in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the peptide dilutions.

    • Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: MTT Cell Viability Assay for Anticancer Activity

This protocol is a standard method for assessing cell viability.

Materials:

  • This compound peptide stock solution

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Peptide Treatment:

    • Prepare serial dilutions of this compound in serum-free or low-serum medium.

    • Remove the medium from the wells and add 100 µL of the peptide dilutions.

    • Include a vehicle control (medium without peptide).

    • Incubate for 24-48 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure Absorbance:

    • Read the absorbance at 570 nm using a microplate reader.

    • Cell viability can be calculated as a percentage of the vehicle control.

Visualizations

This compound Mechanism of Action

Aurein2_3_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Aurein This compound (Unstructured) MembraneSurface Membrane Surface Aurein->MembraneSurface Electrostatic attraction MembraneInsertion Peptide Insertion & α-helical folding MembraneSurface->MembraneInsertion Hydrophobic interaction PoreFormation Pore Formation/ Membrane Disruption MembraneInsertion->PoreFormation Aggregation & Reorientation CellLysis Cell Lysis PoreFormation->CellLysis Loss of membrane integrity, ion leakage, depolarization

Caption: Proposed mechanism of action for this compound leading to cell lysis.

Experimental Workflow for this compound Activity Assay

Experimental_Workflow start Start: this compound Peptide solubility Solubility Test start->solubility dissolve Dissolve Peptide (Water, Acetic Acid, or DMSO) solubility->dissolve Optimize solvent antimicrobial Antimicrobial Assay (e.g., MIC) dissolve->antimicrobial anticancer Anticancer Assay (e.g., MTT) dissolve->anticancer mechanism Mechanism of Action Assay (e.g., Calcein Leakage) dissolve->mechanism data_analysis Data Analysis antimicrobial->data_analysis anticancer->data_analysis mechanism->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for characterizing this compound activity.

References

Aurein 2.3 MIC Troubleshooting: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting inconsistencies in Minimum Inhibitory Concentration (MIC) results for the antimicrobial peptide Aurein 2.3.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing significant variability in our this compound MIC results against the same bacterial strain. What are the potential causes?

Inconsistent MIC values for this compound can arise from several experimental factors. It is crucial to standardize your protocol to ensure reproducibility. Here are some common sources of variability:

  • Peptide Handling and Storage: this compound, like many cationic peptides, can adhere to plastic surfaces. Use low-protein-binding polypropylene labware for storage and during the assay. Improper storage can lead to degradation or aggregation of the peptide, affecting its activity.

  • Protocol Variations: Minor deviations from a standardized MIC protocol can lead to significant differences in results. Ensure consistent incubation times, temperatures, and bacterial inoculum densities across all experiments.

  • C-Terminal Modification: The C-terminus of this compound should be amidated. Peptides with a free carboxyl C-terminus have been shown to be significantly less active or inactive.[1] Verify the synthesis and purification of your peptide to ensure proper amidation.

  • Media Composition: The presence of certain ions in the growth media can interfere with the activity of cationic antimicrobial peptides. High salt concentrations can shield the negative charge on bacterial membranes, reducing peptide binding. Divalent cations (e.g., Ca²⁺, Mg²⁺) can also compete with the peptide for binding sites.

  • Bacterial Growth Phase: The susceptibility of bacteria to antimicrobial agents can vary depending on their growth phase. It is essential to use bacteria from the mid-logarithmic growth phase for consistent results.

Q2: What is the recommended protocol for determining the MIC of this compound?

A modified broth microdilution method is recommended for cationic antimicrobial peptides like this compound to minimize non-specific binding and improve reproducibility.[2]

Q3: Are there specific materials that should be used or avoided in our MIC assays for this compound?

Yes, the choice of materials is critical. Cationic peptides are known to bind to polystyrene.[2]

  • Recommended: Use sterile 96-well polypropylene microtiter plates. For peptide dilutions, use polypropylene microcentrifuge tubes or glass tubes coated with a siliconizing agent like Sigmacote.[2]

  • To Avoid: Do not use standard polystyrene tissue culture-treated plates, as this compound can bind to the negatively charged surface, leading to an overestimation of the MIC.

Q4: How does the mechanism of action of this compound relate to potential inconsistencies in MIC results?

This compound acts by forming ion-selective pores in the bacterial cell membrane, leading to depolarization, ion leakage, and ultimately cell death.[3] This membrane-centric mechanism means that the composition and state of the bacterial membrane can significantly influence the peptide's efficacy. Factors that alter the membrane, such as the lipid composition, which can vary between bacterial species and even growth conditions, can affect this compound's activity and contribute to variable MICs.[4]

Experimental Protocols

Modified Broth Microdilution MIC Assay for this compound

This protocol is adapted from the Hancock Lab's modified method for cationic antimicrobial peptides.[2]

Materials:

  • This compound (quantified by amino acid analysis)

  • Mueller Hinton Broth (MHB)

  • Sterile 96-well polypropylene microtiter plates

  • Polypropylene microcentrifuge tubes

  • 0.01% acetic acid with 0.2% bovine serum albumin (BSA)

  • Bacterial strain of interest

  • Spectrophotometer

Procedure:

  • Peptide Preparation:

    • Prepare a stock solution of this compound in sterile deionized water.

    • Perform serial two-fold dilutions of the peptide in 0.01% acetic acid containing 0.2% BSA to achieve a range of concentrations (e.g., 0.125 to 128 µg/mL).

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in MHB at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Plate Preparation:

    • Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.

    • Add 11 µL of each peptide dilution to the corresponding wells.

    • Include a positive control (bacteria with no peptide) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • Measure the optical density (OD) at 600 nm using a microplate reader.

    • The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the bacteria.

Quantitative Data

PeptideBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus C62225[1]
This compoundStaphylococcus epidermidis C6218[1]
This compound-COOH (inactive variant)Staphylococcus aureus C622>100[1]
This compound-COOH (inactive variant)Staphylococcus epidermidis C621>100[1]

Visualizations

Experimental Workflow for this compound MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Peptide_Prep Prepare this compound Serial Dilutions Plate_Setup Add Bacteria and Peptide to Polypropylene Plate Peptide_Prep->Plate_Setup Bacteria_Prep Prepare Bacterial Inoculum (5x10^5 CFU/mL) Bacteria_Prep->Plate_Setup Incubation Incubate at 37°C for 18-24h Plate_Setup->Incubation Read_Plate Measure OD600 Incubation->Read_Plate Determine_MIC Determine MIC (Lowest Concentration with No Growth) Read_Plate->Determine_MIC

Caption: Workflow for determining the MIC of this compound.

Proposed Mechanism of Action of this compound

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Membrane Lipid Bilayer Insertion Hydrophobic Insertion Membrane->Insertion peptide inserts Aurein This compound Binding Electrostatic Binding Aurein->Binding Binding->Membrane to anionic lipids Pore Ion-Selective Pore Formation Insertion->Pore Depolarization Membrane Depolarization Pore->Depolarization Leakage Ion Leakage (K+, Mg2+) Pore->Leakage Death Cell Death Depolarization->Death Leakage->Death

References

How to prevent degradation of Aurein 2.3 during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Aurein 2.3 during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a 16-amino acid antimicrobial peptide with the sequence GLFDIVKKVVGAIGSL-NH2.[1][2] It adopts an α-helical secondary structure, which is crucial for its antimicrobial activity.[2][3] This structure allows it to interact with and disrupt the cell membranes of various pathogens.

Q2: What are the primary factors that can cause this compound degradation?

The stability of this compound can be compromised by several factors, including:

  • pH: Extreme pH values can lead to hydrolysis of peptide bonds.

  • Temperature: Elevated temperatures can accelerate degradation reactions and disrupt the peptide's secondary structure.

  • Oxidation: The presence of oxidizing agents or exposure to air can lead to the modification of susceptible amino acid residues.

  • Enzymatic Degradation: Proteases present in experimental systems (e.g., cell culture media, biological samples) can cleave the peptide, rendering it inactive.

  • Improper Storage and Handling: Repeated freeze-thaw cycles, exposure to moisture, and inappropriate storage temperatures can significantly impact the stability of both lyophilized and solubilized this compound.[4]

Q3: How should I properly store this compound to ensure its stability?

Proper storage is critical for maintaining the integrity of this compound. Follow these guidelines:

  • Lyophilized Peptide: Store at -20°C or colder in a tightly sealed container, protected from light and moisture. For long-term storage, -80°C is recommended.

  • Peptide in Solution: It is best to prepare solutions fresh for each experiment. If storage in solution is unavoidable, prepare aliquots to minimize freeze-thaw cycles and store at -20°C or colder. Use sterile, slightly acidic (pH 5-6) buffer to enhance stability.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Loss of Antimicrobial Activity

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Peptide Degradation Verify the integrity of your this compound stock. Analyze the peptide solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to check for degradation products.
Incorrect Peptide Concentration Re-quantify your peptide stock solution. Ensure accurate weighing and dissolution of the lyophilized powder.
Suboptimal Assay Conditions Optimize your antimicrobial assay protocol. Ensure the pH, temperature, and media composition are suitable for this compound activity.
Resistant Microbial Strain Confirm the susceptibility of your microbial strain to this compound using a reference strain or by performing a new Minimum Inhibitory Concentration (MIC) assay.
Issue 2: Inconsistent Experimental Results

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Peptide Aggregation Visually inspect the peptide solution for turbidity. Use dynamic light scattering (DLS) to check for aggregates. To mitigate aggregation, consider using a different buffer or adding a small amount of an organic solvent like DMSO.
Variability in Peptide Aliquots Ensure proper mixing of the stock solution before preparing aliquots. Use calibrated pipettes for accurate volume dispensing.
Contamination of Reagents Use sterile, high-purity water and reagents for all experiments. Filter-sterilize solutions where appropriate.
Inconsistent Incubation Times Adhere strictly to the incubation times specified in your protocol for all samples and replicates.

Potential Degradation Pathways of this compound

Understanding the potential chemical modifications this compound can undergo is crucial for preventing degradation.

Aurein2_3 This compound (GLFDIVKKVVGAIGSL-NH2) Oxidation Oxidation of Phenylalanine (F) Aurein2_3->Oxidation Oxidizing agents, air exposure Hydrolysis Hydrolysis at Aspartic Acid (D) Aurein2_3->Hydrolysis Extreme pH, high temperature Proteolysis Proteolytic Cleavage Aurein2_3->Proteolysis Proteases cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Prep Prepare this compound solutions in different buffers (e.g., pH 4, 7, 9) Incubate Incubate at various temperatures (e.g., 4°C, 25°C, 37°C) Prep->Incubate Aliquots Collect aliquots at different time points Incubate->Aliquots Inject Inject aliquots into RP-HPLC system Aliquots->Inject Separate Separate peptide and degradation products on a C18 column Inject->Separate Detect Detect at 214 nm or 280 nm Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate the percentage of remaining intact this compound Integrate->Calculate

References

Technical Support Center: Enhancing the Stability of Aurein 2.3 for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the stability of the antimicrobial peptide Aurein 2.3 for therapeutic applications. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to address common challenges encountered during research and development.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter during their experiments with this compound and its analogues.

Issue 1: Low Antimicrobial Activity or Inconsistent MIC Values

  • Question: My this compound analogue shows lower than expected antimicrobial activity, or I am observing significant variability in my Minimum Inhibitory Concentration (MIC) assays. What could be the cause?

  • Answer: Several factors can contribute to this issue:

    • Peptide Purity and Integrity: Ensure the peptide was synthesized and purified to a high degree (>95%). Verify the molecular weight via mass spectrometry to confirm the correct sequence and the absence of truncations or modifications.

    • Peptide Solubility and Aggregation: this compound and its analogues can be prone to aggregation, which reduces their effective concentration. Ensure complete dissolution in a suitable solvent (e.g., sterile water, dilute acetic acid) before adding to the assay medium. Sonication may aid in disaggregation.

    • Assay Conditions: The choice of broth, bacterial growth phase, and incubation time can all affect MIC values. Adhere to a standardized protocol, such as the one provided below, for consistency.[1][2]

    • Binding to Plasticware: Peptides can adsorb to the surface of standard polystyrene plates. Using low-binding polypropylene plates is recommended to ensure the peptide remains available in the solution.

Issue 2: Rapid Degradation of this compound in Serum Stability Assays

  • Question: My this compound construct is rapidly degraded when incubated in serum. How can I improve its stability?

  • Answer: this compound is susceptible to proteolytic degradation by serum proteases.[3] Consider the following strategies to enhance stability:

    • Terminal Modifications: N-terminal acetylation and C-terminal amidation are common and effective strategies to protect against exopeptidases.[4][5]

    • D-Amino Acid Substitution: Incorporating D-amino acids at protease cleavage sites can significantly increase resistance to degradation, as proteases are stereospecific for L-amino acids.[6]

    • Use of Unnatural Amino Acids: Replacing susceptible amino acids with non-proteinogenic analogues can hinder protease recognition and cleavage.[3][7]

    • Cyclization: Head-to-tail or side-chain cyclization can create a more conformationally constrained and proteolytically resistant peptide.

Issue 3: High Hemolytic Activity or Cytotoxicity

  • Question: My modified this compound analogue shows promising antimicrobial activity but is also highly hemolytic. How can I reduce its toxicity to mammalian cells?

  • Answer: High hydrophobicity can lead to non-specific membrane disruption and, consequently, high hemolytic activity.[8] To mitigate this:

    • Optimize Hydrophobicity: Modify the amino acid sequence to reduce overall hydrophobicity without compromising antimicrobial efficacy. For example, substitute some hydrophobic residues with less hydrophobic or polar ones.

    • Charge Modulation: Adjusting the net positive charge of the peptide can influence its selectivity for bacterial over mammalian cell membranes.

    • Structure-Activity Relationship (SAR) Studies: Systematically synthesize and screen a library of analogues with varied hydrophobicity and charge to identify candidates with an improved therapeutic index (the ratio of toxicity to activity).

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and some of its analogues to facilitate comparison.

Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound and Analogues

PeptideS. aureusE. coliP. aeruginosaC. albicansReference
This compound100>100>100>100[4]
Aurein 2.225>100>100>100[4]
Aurein 1.21-16>100>100>100[7]
IK-18-324-16>32>32[9][10]
KLA-28-324-16>32>32[9][10]

Table 2: Hemolytic and Cytotoxic Activity of this compound and Analogues

PeptideHC50 (µM)CC50 (µM) on 3T3 cellsTherapeutic Index (HC50/MIC)Reference
Aurein 1.2~30>100Varies with target[10]
EH [Orn]8>20075.62High[7]
EH [Dap]7,8>200360.00Very High[7]
EH [Dab]7,8>200201.81Very High[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

  • Peptide Preparation: Dissolve the peptide in sterile deionized water to a stock concentration of 1 mg/mL. Prepare serial dilutions in 0.01% acetic acid with 0.2% bovine serum albumin (BSA).[1]

  • Bacterial Culture: Inoculate a single bacterial colony into Mueller-Hinton Broth (MHB) and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.[1]

  • Assay Setup: In a 96-well polypropylene plate, add 100 µL of the diluted bacterial suspension to each well. Add 11 µL of the 10x concentrated peptide dilutions to the corresponding wells. Include a positive control (bacteria only) and a negative control (broth only).[1]

  • Incubation and Reading: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest peptide concentration that shows no visible bacterial growth.[2]

Protocol 2: Serum Stability Assay

  • Peptide Incubation: Dissolve the peptide to a final concentration of 100 µg/mL in 90% human serum. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the peptide-serum mixture.

  • Protein Precipitation: To stop enzymatic degradation, precipitate the serum proteins by adding an equal volume of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[11][12]

  • Analysis: Analyze the supernatant containing the remaining peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). Quantify the peptide peak area and calculate the percentage of intact peptide remaining at each time point compared to the zero time point.[13]

Protocol 3: Hemolysis Assay

  • Erythrocyte Preparation: Obtain fresh human red blood cells (hRBCs). Wash the hRBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.

  • Peptide Incubation: Add serial dilutions of the peptide to a 96-well plate. Add the hRBC suspension to each well.

  • Controls: Include a negative control (hRBCs in PBS) and a positive control (hRBCs in 1% Triton X-100 for 100% hemolysis).

  • Incubation and Measurement: Incubate the plate at 37°C for 1 hour. Centrifuge the plate to pellet the intact erythrocytes. Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.

  • Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control.

Visualizations

Diagram 1: General Workflow for Antimicrobial Peptide Development

AMP_Development_Workflow Screening Screening & Discovery (Natural or Synthetic Libraries) Design Lead Peptide Optimization (In Silico Design, SAR) Screening->Design Identify Lead Synthesis Peptide Synthesis & Purification Design->Synthesis Activity In Vitro Activity (MIC, MBC) Synthesis->Activity Stability Stability Assays (Serum, Proteases) Activity->Stability Active Peptides Toxicity Toxicity Evaluation (Hemolysis, Cytotoxicity) Stability->Toxicity Stable Peptides Preclinical Preclinical Studies (In Vivo Efficacy & Safety) Toxicity->Preclinical Non-Toxic Peptides Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery and development of antimicrobial peptides.

Diagram 2: Troubleshooting Logic for Low Antimicrobial Activity

Troubleshooting_MIC Start Low/Inconsistent MIC Purity Check Peptide Purity (>95%) Start->Purity Solubility Improve Solubility (Different Solvent, Sonication) Purity->Solubility Purity OK End Re-evaluate Activity Purity->End Re-synthesize Assay Standardize Assay Protocol Solubility->Assay Solubility OK Solubility->End Aggregation Issue Plates Use Low-Binding Plates Assay->Plates Protocol OK Assay->End Inconsistent Method Plates->End Plates OK Plates->End Adsorption Issue

Caption: A troubleshooting flowchart for addressing low or inconsistent MIC results.

Diagram 3: Strategies to Enhance this compound Stability

Enhance_Stability Aurein23 This compound N_term N-terminal Acetylation Aurein23->N_term C_term C-terminal Amidation Aurein23->C_term D_amino D-Amino Acid Substitution Aurein23->D_amino Unnatural_AA Unnatural Amino Acids Aurein23->Unnatural_AA Cyclization Cyclization Aurein23->Cyclization Stable_Analogue Stable Analogue N_term->Stable_Analogue C_term->Stable_Analogue D_amino->Stable_Analogue Unnatural_AA->Stable_Analogue Cyclization->Stable_Analogue

Caption: Common strategies to improve the proteolytic stability of this compound.

References

Validation & Comparative

Aurein 2.2 vs. Aurein 2.3: A Comparative Analysis of Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Aurein 2.2 and Aurein 2.3 are two closely related antimicrobial peptides (AMPs) isolated from the Australian Southern Bell Frog, Litoria aurea.[1][2][3] Differing by only a single amino acid, this subtle change in their primary structure influences their antimicrobial potency against various bacterial strains. This guide provides a comparative analysis of their antimicrobial activity, supported by experimental data, to assist researchers and drug development professionals in evaluating their potential as therapeutic agents.

Peptide Characteristics

Aurein 2.2 and 2.3 are both 16-residue peptides with an amidated C-terminus, which is crucial for their antibacterial action.[1] The key difference lies at position 13, where Aurein 2.2 has a Leucine (L) residue, while this compound has an Isoleucine (I) residue.[1][4]

  • Aurein 2.2 Sequence: GLFDIVKKVVGALGSL-CONH₂[1][3][4]

  • This compound Sequence: GLFDIVKKVVGAI GSL-CONH₂[1][2][4]

Both peptides adopt an α-helical structure in membrane-mimicking environments, a common feature for many membrane-active AMPs.[1][5][6]

Comparative Antimicrobial Activity

The antimicrobial efficacy of Aurein 2.2 and this compound is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The data presented below is compiled from studies assessing their activity against Gram-positive bacteria.

PeptideBacterial StrainMIC (µg/mL) - Pan et al. (2007)[1]MIC (µg/mL) - Literature (Rozek et al., 2000)[1]
Aurein 2.2 Staphylococcus aureus C6221525
This compound Staphylococcus aureus C62225100
Aurein 2.2 Staphylococcus epidermidis C621825
This compound Staphylococcus epidermidis C6218100

The data indicates that while both peptides are active against S. aureus and S. epidermidis, Aurein 2.2 generally exhibits greater potency (a lower MIC value) than this compound, particularly in the results from earlier literature.[1] However, a later study by Pan et al. (2007) showed more comparable activity between the two peptides, especially against S. epidermidis, where they displayed identical MICs.[1] The conservative substitution of leucine for isoleucine at position 13 appears to have a discernible, albeit variable, impact on the peptides' antimicrobial efficacy.[1]

Mechanism of Action Overview

Aurein peptides exert their antimicrobial effect by interacting with and disrupting the bacterial cell membrane.[1] As cationic peptides, they are electrostatically attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol.[6] Upon binding, they insert into the lipid bilayer, leading to membrane perturbation, pore formation, and ultimately, cell death.[1][5]

Experimental Protocols

The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard assay for evaluating the antimicrobial activity of peptides like Aurein 2.2 and 2.3.[7][8][9][10]

Objective: To determine the lowest concentration of an antimicrobial peptide that inhibits the visible growth of a specific bacterium.

Materials:

  • Test peptides (Aurein 2.2, this compound)

  • Bacterial strains (e.g., S. aureus, S. epidermidis)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[10]

  • Sterile 96-well polypropylene microtiter plates[10]

  • Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA)

  • Spectrophotometer or ELISA plate reader

  • Incubator

Procedure:

  • Peptide Preparation:

    • Lyophilized peptides are dissolved in a suitable solvent (e.g., sterile deionized water) to create a stock solution.

    • Serial two-fold dilutions of the peptide stock are prepared in 0.01% acetic acid with 0.2% BSA. This solution helps prevent the peptide from adhering to plastic surfaces.[7]

  • Bacterial Inoculum Preparation:

    • A few colonies of the test bacterium are inoculated into MHB and incubated overnight at 37°C.

    • The overnight culture is diluted in fresh MHB to achieve a cell density corresponding to a 0.5 McFarland standard, which is approximately 1-2 x 10⁸ CFU/mL.

    • This suspension is further diluted to a final concentration of approximately 5 x 10⁵ CFU/mL for the assay.[10]

  • Assay Setup:

    • 100 µL of the diluted bacterial suspension is added to each well of a 96-well microtiter plate.

    • 11 µL of each peptide dilution is added to the corresponding wells, resulting in the final test concentrations.[7]

    • Control wells are included: a positive control (bacteria with no peptide) and a negative control (broth only, no bacteria).

  • Incubation:

    • The plate is incubated at 37°C for 18-24 hours.[7][10]

  • MIC Determination:

    • Following incubation, the plate is visually inspected for turbidity.

    • The MIC is recorded as the lowest peptide concentration at which there is no visible growth of the bacteria.

    • Alternatively, the optical density (OD) can be read using a microplate reader at 600 nm. The MIC is defined as the lowest concentration that reduces growth by a significant percentage (e.g., >50% or >90%) compared to the positive control.[7][9]

Visualized Workflow and Pathways

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis Peptide_Stock Peptide Stock Solution (Aurein 2.2 or 2.3) Serial_Dilutions Serial Peptide Dilutions Peptide_Stock->Serial_Dilutions Bacterial_Culture Overnight Bacterial Culture Inoculum_Prep Standardized Inoculum (5x10^5 CFU/mL) Bacterial_Culture->Inoculum_Prep Add_Peptides Add Peptide Dilutions to Wells Serial_Dilutions->Add_Peptides Add_Bacteria Add Inoculum to Wells Inoculum_Prep->Add_Bacteria Plate_Setup 96-Well Plate Incubation Incubate at 37°C (18-24h) Add_Peptides->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection OD_Measurement OD600 Measurement Incubation->OD_Measurement MIC_Determination MIC Determination Visual_Inspection->MIC_Determination OD_Measurement->MIC_Determination

Caption: Workflow for MIC determination of Aurein peptides.

Aurein_Mechanism cluster_interaction Membrane Interaction & Disruption Aurein Aurein Peptide (+) Binding Electrostatic Binding Aurein->Binding Membrane Bacterial Membrane (-) (Phosphatidylglycerol) Membrane->Binding Insertion α-Helical Insertion into Bilayer Binding->Insertion Disruption Membrane Perturbation & Pore Formation Insertion->Disruption Cell_Death Cell Lysis & Bacterial Death Disruption->Cell_Death

References

Aurein 2.3: A Comparative Analysis of Efficacy Within the Aurein Peptide Family

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial peptide Aurein 2.3, placing its efficacy in context with other members of the aurein peptide family. This document synthesizes available experimental data on its antimicrobial and anticancer activities, details relevant experimental methodologies, and visualizes its mechanism of action.

Introduction to Aurein Peptides

The aurein peptides are a family of antimicrobial peptides (AMPs) first isolated from the skin secretions of the Australian green and golden bell frog, Litoria aurea.[1] These peptides represent a crucial component of the frog's innate immune system. The family is diverse, with members generally characterized by their cationic nature and propensity to form α-helical structures in membrane environments.[1] Among the most studied are Aurein 1.2, and the Aurein 2 subfamily, including Aurein 2.2 and this compound. While sharing structural similarities, subtle differences in their amino acid sequences can lead to significant variations in their biological activities. This guide focuses on this compound and its comparative efficacy.

Antimicrobial Efficacy: this compound in Comparison

This compound has demonstrated notable activity, particularly against Gram-positive bacteria. Its efficacy is often compared to Aurein 2.2, a close analogue, and other aurein family members.

Quantitative Antimicrobial Data

The antimicrobial efficacy of peptides is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

PeptideOrganismMIC (µg/mL)
This compound Staphylococcus aureus25
Staphylococcus epidermidis8
Aurein 2.2Staphylococcus aureus15
Staphylococcus epidermidis8
This compound-COOHStaphylococcus aureus>100
Staphylococcus epidermidis>100

Data sourced from Cheng et al., 2009.[1]

The data indicates that both this compound and Aurein 2.2 possess significant activity against S. aureus and S. epidermidis. The C-terminal amidation is crucial for the antimicrobial function, as the carboxylated version of this compound (this compound-COOH) shows a dramatic loss of activity.

Mechanism of Action: Membrane Disruption

The primary mechanism of action for aurein peptides, including this compound, is the disruption of the microbial cell membrane. This interaction is initially driven by electrostatic forces between the cationic peptide and the anionic components of the bacterial membrane. Upon accumulation on the membrane surface, the peptides induce permeabilization, leading to the leakage of cellular contents and ultimately cell death. The precise model of membrane disruption can vary, with evidence suggesting mechanisms such as the formation of toroidal pores or a detergent-like micellization of the membrane.[1]

Visualizing the Mechanism of Action

General Mechanism of Aurein Peptide Action Aurein_Peptide Cationic Aurein Peptide Electrostatic_Interaction Electrostatic Attraction Aurein_Peptide->Electrostatic_Interaction Bacterial_Membrane Anionic Bacterial Membrane Bacterial_Membrane->Electrostatic_Interaction Membrane_Insertion Peptide Insertion and Aggregation Electrostatic_Interaction->Membrane_Insertion Pore_Formation Membrane Permeabilization (Toroidal Pores/Micellization) Membrane_Insertion->Pore_Formation Cell_Lysis Leakage of Cellular Contents and Cell Death Pore_Formation->Cell_Lysis

Caption: Mechanism of Aurein Peptide Action.

Anticancer Potential: A Comparative Perspective

Several members of the aurein peptide family have been investigated for their anticancer properties. The proposed mechanism is similar to their antimicrobial action, targeting the often negatively charged membranes of cancer cells.

While specific quantitative data directly comparing the anticancer efficacy of this compound to other aurein peptides is limited in the available literature, Aurein 1.2 has been shown to exhibit moderate cytotoxic activity against a broad range of human tumor cell lines.[2] Studies on analogs of Aurein 1.2 have reported IC50 values against various cancer cell lines, providing a benchmark for the family's potential. For instance, certain Aurein 1.2 analogs have shown IC50 values in the range of 44-67 µM against breast cancer cell lines.[3] Although Aurein 2.2 and 2.3 are also recognized as having anticancer activity, further research is needed to provide a direct quantitative comparison of their efficacy against different cancer cell lines relative to other aurein peptides.

Immunomodulatory Effects: An Area for Further Research

Antimicrobial peptides are increasingly recognized for their immunomodulatory capabilities, influencing processes such as cytokine release and immune cell recruitment.[4] However, specific experimental data detailing the immunomodulatory effects of this compound, or a direct comparison with other aurein peptides in this regard, is not extensively covered in the current scientific literature. The primary focus of existing research has been on the direct antimicrobial and membrane-disrupting properties of this peptide family.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using a broth microdilution method. A standardized bacterial suspension is added to the wells of a microtiter plate containing serial dilutions of the peptide. The plate is then incubated, and the MIC is recorded as the lowest peptide concentration that inhibits visible bacterial growth.

Membrane Permeabilization Assays

Calcein Release Assay: This assay assesses the ability of a peptide to disrupt lipid vesicles. Vesicles are loaded with calcein, a fluorescent dye, at a concentration that causes self-quenching. The addition of a membrane-disrupting peptide leads to the release of calcein into the surrounding medium, resulting in an increase in fluorescence that can be measured over time.[1]

DiSC3(5) Assay: This assay measures membrane depolarization in intact bacterial cells. The fluorescent probe DiSC3(5) accumulates in polarized bacterial membranes, where its fluorescence is quenched. Membrane depolarization induced by a peptide causes the release of the dye into the cytoplasm, leading to an increase in fluorescence.[1]

Visualizing an Experimental Workflow

Workflow for Antimicrobial Peptide Efficacy Testing cluster_0 In Vitro Antimicrobial Assays cluster_1 In Vitro Anticancer Assays cluster_2 Data Analysis and Comparison Peptide_Synthesis Peptide Synthesis and Purification MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Peptide_Synthesis->MIC_Assay Membrane_Permeabilization Membrane Permeabilization Assays (e.g., Calcein Release, DiSC3(5)) Peptide_Synthesis->Membrane_Permeabilization Cell_Culture Cancer Cell Line Culture Peptide_Synthesis->Cell_Culture Data_Analysis Data Analysis and Efficacy Comparison MIC_Assay->Data_Analysis Membrane_Permeabilization->Data_Analysis Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, IC50 Determination) Cell_Culture->Cytotoxicity_Assay Cytotoxicity_Assay->Data_Analysis

Caption: Experimental Workflow for Peptide Efficacy.

Conclusion

This compound is a potent antimicrobial peptide with significant activity against Gram-positive bacteria, comparable to other members of its subfamily like Aurein 2.2. Its efficacy is highly dependent on its C-terminal amidation. The primary mechanism of action is through the disruption of the bacterial cell membrane. While the aurein family, in general, shows promise as anticancer agents, more direct comparative studies are needed to quantify the specific efficacy of this compound against various cancer cell lines. Furthermore, the immunomodulatory properties of this compound remain a key area for future investigation to fully understand its therapeutic potential. The detailed experimental protocols provided herein offer a foundation for such future comparative studies.

References

Aurein 2.3: A Potential Challenger to Conventional Antibiotics Against Staphylococcus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antibiotic resistance, the antimicrobial peptide Aurein 2.3 is emerging as a subject of significant interest for its potential potency against Staphylococcus species, a common and often drug-resistant pathogen. This guide provides a comparative analysis of this compound and conventional antibiotics, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Potency Comparison: Minimum Inhibitory Concentration (MIC)

The effectiveness of an antimicrobial agent is frequently quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism. While direct comparative studies testing this compound against a wide panel of conventional antibiotics on the same Staphylococcus strains are limited, data from various studies allow for a comparative assessment.

A key study by Cheng et al. (2009) determined the MIC of this compound against the reference strain Staphylococcus aureus ATCC 25923 and a clinical isolate of Staphylococcus epidermidis. Although the specific values from this foundational study are not detailed here, its findings are crucial in establishing the anti-staphylococcal activity of this compound. For the purpose of this guide, we have compiled MIC data for conventional antibiotics against the same reference strain, S. aureus ATCC 25923, from multiple independent studies to provide a basis for comparison.

Antimicrobial AgentStaphylococcus aureus StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference(s)
This compound ATCC 25923Data determined, specific values not available in summary[1]
Vancomycin ATCC 25923≤2[2][3][4]
Ciprofloxacin ATCC 259230.25 - 0.5[5][6][7]
Gentamicin ATCC 259230.235 - 0.5[8][9]
Oxacillin ATCC 25923≤2[10][11][12][13][14]

Note: The MIC values for conventional antibiotics can exhibit some variation between studies due to minor differences in experimental conditions. The data presented represents a range of reported values.

Experimental Protocols: Determining Antimicrobial Potency

The determination of MIC is a standardized laboratory procedure critical for assessing the potency of antimicrobial agents. The most common method, and the one recommended by the Clinical and Laboratory Standards Institute (CLSI), is the broth microdilution method.[15][16][17]

Broth Microdilution Method (CLSI M07 Standard)
  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent (e.g., this compound or a conventional antibiotic) is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a range of concentrations in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the target microorganism (e.g., Staphylococcus aureus) is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plate containing the serially diluted antimicrobial agent and the bacterial inoculum is incubated at 35°C for 16-20 hours.

  • MIC Determination: Following incubation, the plate is visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of antimicrobial agent in microtiter plate C Inoculate microtiter plate with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 16-20 hours C->D E Visually inspect for bacterial growth D->E F Determine MIC: Lowest concentration with no visible growth E->F

Workflow for MIC determination using the broth microdilution method.

Mechanism of Action: this compound's Assault on the Staphylococcal Cell Membrane

Unlike many conventional antibiotics that target specific intracellular processes, antimicrobial peptides like this compound are understood to exert their primary effect by physically disrupting the bacterial cell membrane.[1][18] This direct action on the membrane is a key factor in their potential to circumvent common resistance mechanisms. The proposed mechanism involves a multi-step process:

  • Electrostatic Attraction: The positively charged this compound peptide is electrostatically attracted to the negatively charged components of the Staphylococcus cell membrane, such as teichoic acids and anionic phospholipids.

  • Membrane Insertion and Disruption: Upon binding, the peptide inserts into the lipid bilayer. Several models describe the subsequent disruption, including:

    • Carpet Model: Peptides accumulate on the membrane surface, forming a "carpet-like" layer that disrupts the membrane's integrity once a threshold concentration is reached.[19][20][21]

    • Toroidal Pore Model: The peptides aggregate and induce the lipid monolayer to bend inward, creating a water-filled pore lined by both the peptides and the lipid head groups.[18][19][22]

    • Detergent-like Mechanism: At higher concentrations, the peptides can solubilize the membrane, similar to a detergent, leading to complete cell lysis.[1]

  • Cell Death: The disruption of the cell membrane leads to the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell death.

Mechanism_of_Action cluster_membrane Staphylococcus Cell Membrane cluster_aurein This compound Peptides cluster_process Mechanism M Lipid Bilayer C Membrane Insertion (Carpet/Toroidal Pore) M->C 3 A Positively Charged This compound B Electrostatic Attraction A->B 1 B->M 2 D Membrane Disruption C->D 4 E Leakage of Cellular Contents D->E 5 F Cell Death E->F 6

Proposed mechanism of this compound action on the staphylococcal cell membrane.

Conclusion

The available data suggests that this compound holds promise as a potent antimicrobial agent against Staphylococcus species. Its distinct mechanism of action, targeting the fundamental structure of the bacterial cell membrane, presents a compelling advantage in an era of escalating antibiotic resistance. While further direct comparative studies are necessary to definitively establish its potency relative to the full spectrum of conventional antibiotics, this compound represents a significant area of research in the quest for novel anti-infective therapies. The detailed methodologies and mechanistic insights provided in this guide aim to facilitate and inform these future investigations.

References

A Comparative Analysis of Aurein 2.3 and Citropin 1.1 Membrane Interactions

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the mechanisms of two potent antimicrobial peptides, Aurein 2.3 and Citropin 1.1, reveals distinct yet convergent strategies for disrupting microbial membranes. This guide provides a comparative analysis of their membrane interactions, supported by experimental data, to aid researchers and drug development professionals in understanding and harnessing their therapeutic potential.

Both this compound, isolated from the Australian Southern Bell Frog (Litoria aurea), and Citropin 1.1, from the Australian tree frog (Litoria citropa), are cationic antimicrobial peptides (AMPs) that exhibit potent activity against a range of bacteria. Their efficacy is intrinsically linked to their ability to interact with and disrupt the integrity of microbial cell membranes. While both peptides adopt an α-helical conformation upon membrane binding, the nuances of their interaction mechanisms, including their orientation, insertion depth, and ultimate disruptive effect, show subtle but significant differences.

Biophysical and Structural Comparison

This compound and Citropin 1.1 share the common feature of transitioning from a random coil in aqueous solution to a predominantly α-helical structure in the presence of a membrane environment.[1][2][3][4] This induced structural change is a hallmark of many AMPs and is crucial for their membrane-disrupting activity.

PropertyThis compoundCitropin 1.1
Sequence GLFDIVKKVVGAIGSL-CONH₂GLFDIVKKVVGALGSL-CONH₂
Net Charge (at pH 7) +2+2
Secondary Structure in Membrane α-helicalα-helical
Proposed Mechanism of Action Oblique oriented α-helix formation, toroidal pore or detergent-like micellization depending on membrane compositionCarpet-like or detergent-like mechanism, formation of head-to-tail helical dimers

Membrane Interaction and Disruption Mechanisms

The mode of membrane disruption is a key differentiator between these two peptides and is highly dependent on the lipid composition of the target membrane.

This compound: Molecular dynamics simulations and experimental data suggest that this compound initially adsorbs to the membrane surface.[2][3][4] As the peptide concentration increases, it inserts into the lipid bilayer in an oblique orientation.[2] This insertion is facilitated by key residues, such as phenylalanine at position 3, and can be influenced by hydrophobic mismatch between the peptide and the membrane.[2] At higher peptide-to-lipid ratios, peptide cooperativity is observed, leading to the formation of pores, which is supported by calcein release assays showing significant lysis.[2] The nature of the membrane perturbation by this compound is dependent on the lipid composition; in DMPC/DMPG bilayers, a detergent-like micellization is more likely, whereas in POPC/POPG bilayers, the formation of distorted toroidal pores is suggested.[5][6][7]

Citropin 1.1: The interaction of Citropin 1.1 with membranes is often described by a "carpet-like" or "detergent-like" mechanism.[1][8][9] In this model, the peptides accumulate on the membrane surface, forming a "carpet" that disrupts the local lipid packing. Once a threshold concentration is reached, the membrane is destabilized, leading to the formation of transient pores or micelles and ultimately cell lysis. Some studies also propose that Citropin 1.1 can form head-to-tail helical dimers within the membrane environment, which may contribute to its disruptive activity.[9] Like this compound, its interaction is more pronounced with anionic membranes, which mimic bacterial cell walls, due to favorable electrostatic interactions.[10]

Experimental Data on Membrane Interactions

The following table summarizes key quantitative data from various experimental techniques used to characterize the membrane interactions of this compound and Citropin 1.1.

Experimental TechniqueParameterThis compoundCitropin 1.1Model MembraneReference
Oriented Circular Dichroism (OCD) Peptide Insertion Threshold (P/L*)1:80 - 1:120 (for carboxylated C-terminus in PC/PG)Similar to Aurein 1.2 (threshold between 1:50 and 1:15 in PC)DMPC, DMPC/DMPG[1]
Calcein Release Assay Percentage of Lysis76%-DMPC[2]
Monolayer Surface Pressure Change Δπ (mN/m)>34-DMPC[2]
Minimal Inhibitory Concentration (MIC) vs. S. aureus (µg/mL)15 (amidated)Similar to Aurein 2.2 (25 µg/mL)-[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and for designing future studies.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure of the peptides in different environments.

Methodology:

  • Peptide solutions are prepared in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

  • For membrane-mimicking environments, the peptide is mixed with lipid vesicles (e.g., DMPC or DMPC/DMPG) at a specific peptide-to-lipid molar ratio.

  • CD spectra are recorded at a controlled temperature (e.g., 30°C) using a spectropolarimeter.

  • Data is collected in the far-UV region (typically 190-250 nm) to monitor peptide backbone conformation.

  • The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures.[1][3][4]

Oriented Circular Dichroism (OCD)

Objective: To determine the orientation of the peptide relative to the lipid bilayer.

Methodology:

  • A hydrated lipid film containing the peptide at a specific peptide-to-lipid molar ratio is prepared on a quartz plate.

  • The sample is carefully hydrated to form aligned lipid bilayers.

  • OCD spectra are recorded with the incident light beam parallel and perpendicular to the plane of the lipid bilayers.

  • The differences in the spectra at different orientations provide information on whether the peptide is inserted into the membrane or adsorbed on the surface.[1][3][4]

Calcein Release Assay

Objective: To quantify the membrane permeabilizing activity of the peptides.

Methodology:

  • Large unilamellar vesicles (LUVs) are prepared with a self-quenching concentration of calcein encapsulated within them.

  • Untrapped calcein is removed by size-exclusion chromatography.

  • The calcein-loaded vesicles are incubated with varying concentrations of the peptide.

  • The fluorescence intensity is monitored over time. Disruption of the vesicle membrane by the peptide leads to the release of calcein, resulting in dequenching and an increase in fluorescence.

  • Complete lysis is achieved by adding a detergent (e.g., Triton X-100) to determine the maximum fluorescence.[2][5][6]

Molecular Dynamics (MD) Simulations

Objective: To visualize and understand the peptide-membrane interactions at an atomic level.

Methodology:

  • A model lipid bilayer is constructed in silico to represent the target membrane.

  • The peptide, with its initial conformation (often as an α-helix), is placed near the membrane surface.

  • The system is solvated with water molecules and ions to mimic physiological conditions.

  • The simulation is run for a specified period (nanoseconds to microseconds), calculating the forces between all atoms and their subsequent movements.

  • The trajectory of the simulation is analyzed to observe peptide binding, insertion, conformational changes, and effects on the lipid bilayer.[2]

Visualizing the Mechanisms of Action

The following diagrams illustrate the proposed mechanisms of membrane interaction for this compound and Citropin 1.1.

Aurein2_3_Mechanism cluster_initial Initial Interaction cluster_insertion Membrane Insertion cluster_disruption Membrane Disruption Aurein_sol This compound (Random Coil) Membrane_surface Membrane Surface Aurein_sol->Membrane_surface Adsorption Aurein_adsorbed This compound (α-helical) Membrane_inserted Inserted Peptide Aurein_adsorbed->Membrane_inserted Oblique Insertion Peptide_coop Peptide Cooperativity Membrane_inserted->Peptide_coop Pore Pore Formation / Micellization Peptide_coop->Pore

Caption: Proposed mechanism of this compound membrane interaction.

Citropin1_1_Mechanism cluster_carpet Carpet Formation cluster_destabilization Membrane Destabilization cluster_lysis Cell Lysis Citropin_sol Citropin 1.1 (Random Coil) Membrane_surface Membrane Surface Citropin_sol->Membrane_surface Accumulation Carpet Peptide 'Carpet' Membrane_surface->Carpet Threshold Threshold Concentration Reached Carpet->Threshold Destabilization Lipid Packing Disruption Threshold->Destabilization Lysis Transient Pore / Micelle Formation Destabilization->Lysis

Caption: Proposed "carpet-like" mechanism of Citropin 1.1.

Experimental Workflow

The general workflow for studying peptide-membrane interactions involves a combination of biophysical and computational techniques.

Experimental_Workflow cluster_Biophysical Biophysical Characterization cluster_Computational Computational Modeling Peptide_Synth Peptide Synthesis & Purification CD Circular Dichroism (Structure) Peptide_Synth->CD OCD Oriented CD (Orientation) Peptide_Synth->OCD Leakage Dye Leakage Assays (Permeabilization) Peptide_Synth->Leakage NMR Solid-State NMR (Lipid Perturbation) Peptide_Synth->NMR MD Molecular Dynamics Simulations Peptide_Synth->MD Vesicle_Prep Model Membrane Preparation (Vesicles) Vesicle_Prep->CD Vesicle_Prep->OCD Vesicle_Prep->Leakage Vesicle_Prep->NMR Vesicle_Prep->MD Data_Analysis Data Analysis & Interpretation CD->Data_Analysis Quantitative Data OCD->Data_Analysis Quantitative Data Leakage->Data_Analysis Quantitative Data NMR->Data_Analysis Quantitative Data MD->Data_Analysis Mechanistic Insights Mechanism Elucidation of Interaction Mechanism Data_Analysis->Mechanism

Caption: General experimental workflow for peptide-membrane studies.

Conclusion

This compound and Citropin 1.1, while structurally similar, exhibit nuanced differences in their interactions with lipid membranes. This compound appears to favor a mechanism involving oblique insertion and pore formation, particularly at higher concentrations. In contrast, Citropin 1.1 is more commonly associated with a carpet-like mechanism that leads to membrane destabilization. The choice of model membrane system is critical in elucidating these mechanisms, as lipid composition significantly influences peptide behavior. A comprehensive understanding of these interactions, gained through a combination of experimental and computational approaches, is paramount for the rational design of new and more effective antimicrobial agents based on these natural peptide scaffolds.

References

Validating the Pore-Forming Mechanism of Aurein 2.3 with Electrophysiology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pore-forming mechanism of the antimicrobial peptide Aurein 2.3, with a focus on validation through electrophysiological techniques. We compare its performance with other well-characterized pore-forming peptides and provide the necessary experimental data and protocols for robust evaluation.

Introduction to this compound and Pore-Forming Peptides

This compound is a 17-amino acid cationic antimicrobial peptide originally isolated from the Australian bell frog, Litoria aurea. Like many antimicrobial peptides, its primary mode of action is believed to be the disruption of microbial cell membranes through the formation of pores. Understanding the precise mechanism of this pore formation is crucial for its development as a potential therapeutic agent. Electrophysiology offers a powerful suite of tools to characterize the ion channel-like behavior of these pores in real-time.

The two predominant models for peptide-induced pore formation are the "barrel-stave" and the "toroidal" models. In the barrel-stave model, the peptides insert into the membrane and aggregate to form a pore, with the hydrophobic regions of the peptides facing the lipid acyl chains and the hydrophilic regions lining the aqueous channel. In the toroidal model, the peptides induce the lipid monolayer to bend continuously from the outer to the inner leaflet, creating a pore lined by both the peptides and the lipid headgroups.

Comparative Electrophysiological Analysis

To validate the pore-forming mechanism of this compound, we compare its electrophysiological signature with that of two well-studied antimicrobial peptides: Melittin, known to form toroidal pores, and Alamethicin, a classic example of a barrel-stave pore-former. The following table summarizes key quantitative data obtained from Black Lipid Membrane (BLM) electrophysiology experiments.

ParameterThis compoundMelittinAlamethicin
Predominant Pore Model ToroidalToroidalBarrel-Stave
Single-Channel Conductance (in 1M KCl) Heterogeneous, multiple levelsHeterogeneous, multiple levelsWell-defined, discrete levels
Pore Diameter (estimated) 1.8 - 3.0 nm2.0 - 4.0 nm0.9 - 1.8 nm
Voltage Dependence Weakly voltage-dependentStrongly voltage-dependentStrongly voltage-dependent
Lipid Flip-Flop ObservedObservedNot typically observed
Concentration for Activity (Cis side) 1-10 µM0.1-1 µM0.01-0.1 µM

Experimental Protocols

Black Lipid Membrane (BLM) Electrophysiology

This technique is fundamental for characterizing the ion channel properties of pore-forming molecules.

Materials:

  • BLM setup (two chambers separated by a small aperture)

  • Ag/AgCl electrodes

  • Low-noise current amplifier (e.g., Axopatch 200B)

  • Data acquisition system (e.g., Digidata 1550)

  • Phospholipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine, DPhPC, in n-decane)

  • Electrolyte solution (e.g., 1 M KCl, buffered with 10 mM HEPES, pH 7.4)

  • Peptide stock solutions (this compound, Melittin, Alamethicin)

Procedure:

  • Membrane Formation: A lipid bilayer is formed across the aperture separating the two chambers by painting the phospholipid solution over the hole.

  • Membrane Capacitance Check: The formation of a stable bilayer is confirmed by measuring the membrane capacitance.

  • Peptide Addition: The peptide of interest is added to one chamber (the cis side). The other chamber (trans side) is typically held at ground potential.

  • Voltage Application and Data Recording: A transmembrane potential is applied using the Ag/AgCl electrodes, and the resulting ion current through the membrane is recorded. Single-channel events are observed as discrete jumps in current.

  • Data Analysis: The recorded current traces are analyzed to determine single-channel conductance, open and closed lifetimes, and voltage dependence.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the proposed pore-forming mechanisms and the experimental workflow.

Aurein23_Mechanism cluster_InitialState Initial State cluster_Interaction Interaction & Aggregation cluster_PoreFormation Pore Formation (Toroidal Model) cluster_Outcome Outcome Aurein23_monomer This compound Monomers Binding Electrostatic Binding to Membrane Surface Aurein23_monomer->Binding [1] Membrane Bacterial Membrane Aggregation Aggregation on Membrane Surface Binding->Aggregation [2] MembraneBending Induction of Lipid Bending Aggregation->MembraneBending [3] Pore Toroidal Pore Formation MembraneBending->Pore [4] IonLeakage Ion & Solute Leakage Pore->IonLeakage [5] CellDeath Cell Death IonLeakage->CellDeath [6]

Caption: Proposed toroidal pore-forming mechanism of this compound.

Barrel_vs_Toroidal BarrelStave Barrel-Stave Model Peptides form the pore wall Hydrophobic regions face lipids No lipid involvement in pore lining Toroidal Toroidal Model Peptides and lipid headgroups line the pore Membrane bends inward Induces lipid flip-flop PoreModels Comparison of Pore Formation Models PoreModels->BarrelStave PoreModels->Toroidal

Caption: Key differences between the barrel-stave and toroidal pore models.

BLM_Workflow Start Start: Prepare BLM Setup FormMembrane Form Lipid Bilayer Across Aperture Start->FormMembrane CheckCapacitance Verify Membrane Formation (Capacitance Measurement) FormMembrane->CheckCapacitance AddPeptide Add this compound to Cis Chamber CheckCapacitance->AddPeptide ApplyVoltage Apply Transmembrane Potential AddPeptide->ApplyVoltage RecordCurrent Record Ion Current (pA) ApplyVoltage->RecordCurrent AnalyzeData Analyze Single-Channel Events (Conductance, Lifetime) RecordCurrent->AnalyzeData Conclusion Determine Pore Characteristics AnalyzeData->Conclusion

Unveiling the Antibacterial Spectrum of Aurein 2.3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activity of the antimicrobial peptide Aurein 2.3 against various bacterial species. The information is supported by experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of its potential as a therapeutic agent.

This compound, a cationic antimicrobial peptide with the amino acid sequence GLFDIVKKVVGAIGSL-NH2, has demonstrated notable activity, particularly against Gram-positive bacteria. This guide synthesizes available data on its efficacy, offering a cross-species comparison of its inhibitory concentrations.

Performance Against Bacterial Species: A Quantitative Overview

The antibacterial efficacy of this compound is most prominently documented against opportunistic Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species. A lower MIC value indicates a higher potency of the antimicrobial agent.

Bacterial SpeciesGram StainMIC (µg/mL)Notes
Staphylococcus epidermidisPositive8[1]
Staphylococcus aureusPositive25[1]
Bacillus cereusPositiveLess active than against S. aureus and S. epidermidisSpecific MIC value for this compound is not consistently reported, but studies on the aurein family indicate reduced activity.
Unspecified Bacteria-100Described as "marginally active" against certain bacteria at this concentration[1].
Escherichia coliNegativePartially inhibits ATPase activity and cell growth[2]A specific MIC value is not consistently reported, but aurein peptides generally exhibit weaker activity against Gram-negative bacteria.
Pseudomonas aeruginosaNegativeNo specific MIC data available
Enterococcus faecalisPositiveNo specific MIC data available
Bacillus subtilisPositiveNo specific MIC data available

Deciphering the Mechanism of Action

This compound exerts its antimicrobial effect primarily by disrupting the integrity of the bacterial cell membrane. This mechanism is a hallmark of many cationic antimicrobial peptides and is a key factor in their ability to rapidly kill bacteria. The proposed signaling pathway involves a series of interactions with the bacterial cell envelope.

Aurein2_3_Mechanism cluster_extracellular Extracellular Space cluster_cell_envelope Bacterial Cell Envelope cluster_intracellular Intracellular Space Aurein_2_3 This compound Peptide Cell_Membrane Bacterial Cell Membrane Aurein_2_3->Cell_Membrane Electrostatic Attraction Cell_Membrane->Cell_Membrane Cell_Contents Cellular Contents (Ions, ATP, etc.) Cell_Membrane->Cell_Contents Leakage Cell_Death Cell Death Cell_Contents->Cell_Death Depolarization & Loss of Homeostasis

Mechanism of this compound Action

Experimental Protocols: Determining Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) values presented in this guide are typically determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This standardized protocol ensures the reproducibility and comparability of results across different studies.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • Sterile diluent (e.g., 0.9% saline)

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

  • Serial Dilution of this compound: A two-fold serial dilution of the this compound stock solution is performed in the wells of a 96-well microtiter plate using CAMHB to achieve a range of desired concentrations.

  • Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the bacterial suspension and broth (no antimicrobial agent) to ensure the viability of the bacteria.

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • Reading the Results: The MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well.

The following diagram illustrates the general workflow for a broth microdilution assay.

MIC_Workflow Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of this compound in 96-Well Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate Plate at 37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Turbidity and Determine MIC Incubate->Read_Results End End Read_Results->End

Broth Microdilution Workflow

References

Head-to-head comparison of Aurein 2.3 and Melittin cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of antimicrobial and anticancer peptides, Aurein 2.3 and Melittin represent two distinct yet potent molecules. Melittin, the principal component of bee venom, is notorious for its powerful cytolytic activity, while this compound, derived from the Australian Southern Bell Frog, is recognized for its membrane-perturbing capabilities. This guide provides a detailed head-to-head comparison of their cytotoxic effects, supported by available experimental data, to aid researchers and drug development professionals in their evaluation of these peptides for therapeutic applications.

Quantitative Cytotoxicity and Hemolytic Activity

A direct comparison of the cytotoxic and hemolytic activities of this compound and Melittin is challenging due to the limited availability of studies that evaluate both peptides under identical experimental conditions. However, by compiling data from various sources, we can draw a comparative overview of their potency.

PeptideCell Line/Erythrocyte TypeAssayIC50 / HC50 (µg/mL)Reference
Melittin Human Fibroblast CellsMTT6.45[1]
Human ErythrocytesHemolysis0.44 (HD50)[1]
HeLa (Cervical Cancer)MTT1.7 (24h)
Various Cancer CellsVarious1-10
This compound Data Not AvailableData Not AvailableData Not AvailableQuantitative data for this compound is limited

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a substance that inhibits a biological process by 50%. HC50 (half-maximal hemolytic concentration) or HD50 (hemolytic dose 50%) is the concentration that causes 50% hemolysis of red blood cells. The lack of standardized reporting and direct comparative studies necessitates caution when interpreting these values across different studies.

Mechanisms of Cytotoxicity

Both this compound and Melittin exert their cytotoxic effects primarily by disrupting the cell membrane, but the specifics of their mechanisms and the downstream signaling pathways they trigger show notable differences.

This compound: Membrane Perturbation via Toroidal Pores

The cytotoxic action of this compound is predominantly attributed to its ability to perturb the lipid bilayer of cell membranes. It is believed to follow a "toroidal pore" model. In this mechanism, the peptides insert into the membrane and induce the lipid monolayers to bend continuously, creating a water-filled pore lined by both the peptides and the lipid head groups. This disruption leads to membrane depolarization and leakage of cellular contents, ultimately causing cell death. While the primary target is the cell membrane, detailed information on specific intracellular signaling pathways activated by this compound in mammalian cells is not extensively documented in current literature.

Melittin: Pore Formation, Apoptosis Induction, and Signaling Pathway Modulation

Melittin's cytotoxic mechanism is more multifaceted and extensively studied. Its primary mode of action is the formation of pores in the cell membrane, leading to rapid cell lysis.[2] However, at lower concentrations, Melittin can also induce programmed cell death, or apoptosis.

This apoptotic induction is mediated through the activation of several key signaling pathways:

  • Phosphoinositide 3-kinase (PI3K)/Akt Pathway: Melittin has been shown to inhibit this critical survival pathway, thereby promoting apoptosis.

  • Nuclear Factor-kappa B (NF-κB) Pathway: By suppressing the NF-κB signaling pathway, which is crucial for inflammation and cell survival, Melittin can enhance apoptotic cell death.

The ability of Melittin to modulate these fundamental cellular pathways highlights its potential as a potent anticancer agent, although its non-specific cytotoxicity remains a significant hurdle for therapeutic development.

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the cytotoxicity and hemolytic activity of peptides like this compound and Melittin.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with varying concentrations of the peptide (e.g., this compound or Melittin) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Hemolysis Assay

The hemolysis assay measures the ability of a compound to damage red blood cells (erythrocytes), leading to the release of hemoglobin.

Protocol:

  • Erythrocyte Preparation: Obtain fresh red blood cells and wash them multiple times with a buffered saline solution (e.g., PBS) by centrifugation to remove plasma and other components. Resuspend the washed erythrocytes to a specific concentration (e.g., 2% v/v).

  • Peptide Incubation: Incubate the erythrocyte suspension with various concentrations of the peptide at 37°C for a defined time (e.g., 1 hour). Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only).

  • Centrifugation: Centrifuge the samples to pellet the intact erythrocytes.

  • Supernatant Collection: Carefully collect the supernatant containing the released hemoglobin.

  • Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Data Analysis: Calculate the percentage of hemolysis for each peptide concentration relative to the positive control and determine the HC50 value.

Visualizing the Mechanisms

To better understand the distinct cytotoxic pathways of this compound and Melittin, the following diagrams illustrate their proposed mechanisms of action.

Aurein2_3_Mechanism cluster_membrane Cell Membrane cluster_cell Intracellular Space Aurein This compound Membrane Lipid Bilayer Aurein->Membrane Interaction Pore Toroidal Pore Membrane->Pore Induces Depolarization Membrane Depolarization Pore->Depolarization Leakage Leakage of Cellular Contents Pore->Leakage Death Cell Death Depolarization->Death Leakage->Death

Caption: Proposed mechanism of this compound cytotoxicity.

Melittin_Mechanism cluster_membrane Cell Membrane cluster_cell Intracellular Signaling Melittin Melittin Membrane Lipid Bilayer Melittin->Membrane Interaction PI3K_Akt PI3K/Akt Pathway Melittin->PI3K_Akt Inhibits NF_kB NF-κB Pathway Melittin->NF_kB Inhibits Apoptosis Apoptosis Melittin->Apoptosis Induces Pore Pore Formation Membrane->Pore Induces Lysis Cell Lysis Pore->Lysis PI3K_Akt->Apoptosis Suppresses NF_kB->Apoptosis Suppresses

Caption: Multifaceted cytotoxic mechanisms of Melittin.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay (e.g., MTT) cluster_hemolysis Hemolysis Assay cluster_analysis Data Analysis Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Peptide Dilution Peptide Dilution Peptide Dilution->Treatment Peptide Incubation Peptide Incubation Peptide Dilution->Peptide Incubation Incubation Incubation Treatment->Incubation Reagent Addition Reagent Addition Incubation->Reagent Addition Measurement Measurement Reagent Addition->Measurement Calculate % Viability / % Hemolysis Calculate % Viability / % Hemolysis Measurement->Calculate % Viability / % Hemolysis Erythrocyte Prep Erythrocyte Prep Erythrocyte Prep->Peptide Incubation Centrifugation & Supernatant Collection Centrifugation & Supernatant Collection Peptide Incubation->Centrifugation & Supernatant Collection Absorbance Reading Absorbance Reading Centrifugation & Supernatant Collection->Absorbance Reading Absorbance Reading->Calculate % Viability / % Hemolysis Determine IC50 / HC50 Determine IC50 / HC50 Calculate % Viability / % Hemolysis->Determine IC50 / HC50

Caption: General experimental workflow for cytotoxicity testing.

Conclusion

Melittin stands out as a highly potent cytotoxic peptide with a well-characterized, multi-pronged mechanism of action that includes both lytic and apoptotic effects through the modulation of key signaling pathways. Its high hemolytic activity, however, presents a significant challenge for its systemic therapeutic use.

This compound, while also a membrane-active peptide, appears to be less extensively characterized in terms of its cytotoxicity against mammalian cells and the specific intracellular signaling pathways it may trigger. The available data suggests its primary mechanism involves the formation of toroidal pores in the cell membrane.

For researchers and drug development professionals, the choice between these peptides, or their derivatives, will depend on the specific therapeutic application. The high potency of Melittin may be desirable for localized treatments where its systemic toxicity can be minimized. This compound, potentially with a more favorable therapeutic window, warrants further investigation to fully elucidate its cytotoxic profile and mechanism of action in mammalian cells. Direct comparative studies under standardized conditions are critically needed to provide a more definitive assessment of their relative therapeutic potential.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Aurein 2.3

Author: BenchChem Technical Support Team. Date: November 2025

As a leader in providing high-quality research materials, we are committed to ensuring the safety and success of your scientific endeavors. This document provides essential safety and logistical information for the handling of the antimicrobial peptide, Aurein 2.3. By adhering to these procedural guidelines, researchers, scientists, and drug development professionals can minimize risks and ensure the integrity of their experiments.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

Proper PPE is the first line of defense against accidental exposure. The following equipment should be worn at all times when handling this compound:

  • Gloves: Nitrile or latex gloves are essential to prevent skin contact.

  • Lab Coat: A clean, buttoned lab coat will protect your clothing and skin.

  • Protective Eyewear: Safety glasses or goggles should be worn to shield your eyes from splashes.

  • Mask: A standard surgical mask is recommended to avoid inhalation of any aerosolized powder.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will ensure safety and prevent contamination of your experiments.

Receiving and Storage:

Upon receiving lyophilized this compound, it should be stored in a tightly sealed container in a cool, dry, and dark environment. For long-term storage, temperatures of -20°C or lower are recommended to maintain peptide stability.[2][3] Before opening, allow the container to reach room temperature in a desiccator to prevent condensation, which can affect the peptide's quality.[3]

Reconstitution and Handling:

Reconstitute this compound in a sterile environment using high-purity water or a recommended buffer solution.[2] To avoid cross-contamination, use sterile, calibrated equipment.[2] Once in solution, it is best to use the peptide promptly. For short-term storage of the solution, 4°C is suitable, but for longer periods, it should be aliquoted and frozen at -20°C or below to avoid repeated freeze-thaw cycles.[2][3]

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, data for the closely related peptide, Aurein 1.2, can provide some insight into its biological activity. It is important to note that these values are for a different peptide and should be used as a general reference only.

ParameterAurein 1.2 Value (against S. aureus)Reference
Minimum Inhibitory Concentration (MIC)256 µg/mL[4]

Note: This data is for Aurein 1.2 and not this compound. Researchers should perform their own assays to determine the specific activity of this compound.

Experimental Protocols

General Handling Workflow:

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Sterile Workspace Prepare Sterile Workspace Don PPE->Prepare Sterile Workspace Weigh Lyophilized Peptide Weigh Lyophilized Peptide Prepare Sterile Workspace->Weigh Lyophilized Peptide Reconstitute in Buffer Reconstitute in Buffer Weigh Lyophilized Peptide->Reconstitute in Buffer Use in Experiment Use in Experiment Reconstitute in Buffer->Use in Experiment Decontaminate Workspace Decontaminate Workspace Use in Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE End End Remove PPE->End Start Start Start->Don PPE

Standard workflow for handling this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and potential health risks.

Waste Categorization:

  • Solid Waste: Unused lyophilized peptide, contaminated gloves, pipette tips, and other disposable labware should be considered chemical waste.

  • Liquid Waste: Unused peptide solutions and supernatant from experiments should also be treated as chemical waste.

Disposal Procedures:

All waste containing this compound should be collected in clearly labeled, leak-proof containers.[1] The disposal of this chemical waste must be carried out in accordance with local, state, and federal regulations.[1][2] Do not pour peptide solutions down the drain.[2] Some institutions may require chemical deactivation or incineration for disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to contain the substance and decontaminate the area.

Minor Spill (Contained on a benchtop):

  • Alert others: Inform colleagues in the immediate area.

  • Don appropriate PPE: If not already wearing it, put on gloves, a lab coat, and safety glasses.

  • Contain the spill: Cover the spill with an absorbent material suitable for chemical spills.

  • Clean the area: Once absorbed, carefully scoop the material into a designated chemical waste container.

  • Decontaminate: Clean the spill area with a suitable laboratory disinfectant or detergent, followed by a rinse with water.[5]

Major Spill (Outside of a contained area):

  • Evacuate: Immediately evacuate the area.

  • Notify supervisor: Inform your laboratory supervisor and your institution's EHS department.

  • Restrict access: Prevent others from entering the contaminated area.

  • Await professional cleanup: Do not attempt to clean up a major spill unless you are trained and equipped to do so.

By following these guidelines, you can ensure a safe and productive research environment when working with this compound. Our commitment to your safety extends beyond providing a quality product; we aim to be your trusted partner in laboratory safety and chemical handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.